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  • Product: N-Fmoc-(R)-3-methoxy-homophenylalanine

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Guide to N-Fmoc-(R)-3-methoxy-homophenylalanine

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily rapid proteolytic degradation and poor membrane permeabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily rapid proteolytic degradation and poor membrane permeability. The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy in modern drug design to address these challenges[1].

This whitepaper provides an in-depth technical analysis of N-Fmoc-(R)-3-methoxy-homophenylalanine (also designated as Fmoc-D-Hph(3-OMe)-OH). By dissecting its physicochemical profile, structural rationale, and integration into Solid-Phase Peptide Synthesis (SPPS), this guide equips synthetic chemists with the mechanistic understanding required to leverage this building block in the development of advanced peptide therapeutics.

Physicochemical Profiling & Molecular Identity

Before integrating any non-canonical building block into a synthetic pipeline, a rigorous understanding of its molecular parameters is required. N-Fmoc-(R)-3-methoxy-homophenylalanine is a highly specialized, orthogonally protected D-amino acid derivative[2].

Quantitative Data Summary
ParameterValue / Description
Chemical Name N-Fmoc-(R)-3-methoxy-homophenylalanine
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-methoxyphenyl)butanoic acid
CAS Registry Number 1260610-30-7[2]
Molecular Formula C₂₆H₂₅NO₅[2]
Molecular Weight 431.48 g/mol [2]
Stereochemistry (R) / D-configuration
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)
Application Solid-Phase Peptide Synthesis (SPPS)

Structural Rationale: The Causality of Molecular Design

As application scientists, we do not select non-canonical amino acids arbitrarily; every functional group must serve a distinct pharmacological or synthetic purpose. The architecture of N-Fmoc-(R)-3-methoxy-homophenylalanine is engineered to optimize both synthesis and in vivo efficacy.

A. The (R)-Stereocenter (D-Amino Acid Configuration)

Endogenous proteases (such as trypsin, chymotrypsin, and pepsin) are stereospecific, having evolved to recognize and cleave the amide bonds of natural L-amino acids. By inverting the stereocenter to the (R)-configuration (yielding a D-amino acid), the resulting peptide backbone becomes fundamentally unrecognizable to these enzymes. This stereochemical inversion is a primary driver for extending the plasma half-life of peptide drugs, allowing them to evade rapid systemic clearance[1].

B. The Homo-Extension (β-Carbon Insertion)

Standard phenylalanine features a single methylene group (-CH₂-) between the α-carbon and the phenyl ring. "Homophenylalanine" introduces an additional methylene group, extending the side chain[3]. This β-homo extension increases the conformational flexibility of the aromatic pharmacophore. In the context of receptor binding, this added "reach" allows the aromatic ring to probe deeper into hydrophobic binding pockets (such as those found in MHC complexes or GPCRs), often resulting in a higher binding affinity and improved thermostability of the ligand-receptor complex[3].

C. The 3-Methoxy Substitution

The addition of a methoxy group (-OCH₃) at the meta position of the phenyl ring provides dual pharmacological benefits[4]:

  • Electronic & Hydrogen Bonding: The oxygen atom acts as a potent hydrogen bond acceptor, enabling novel interactions with target receptor residues that un-substituted phenylalanine cannot achieve.

  • Lipophilicity Modulation: The methyl group increases the overall lipophilicity of the local peptide environment, which can enhance membrane permeability and overall bioavailability—critical factors for intracellular targeting.

Rationale Core N-Fmoc-(R)-3-methoxy- homophenylalanine Fmoc Fmoc Protection Core->Fmoc DConfig (R)-Stereocenter (D-Amino Acid) Core->DConfig Homo Homo-Extension (-CH2- insertion) Core->Homo Methoxy 3-Methoxy Group Core->Methoxy SPPS Orthogonal SPPS Compatibility Fmoc->SPPS Base Labile Protease Proteolytic Resistance DConfig->Protease Evades Proteases Flex Receptor Pocket Deep Burial Homo->Flex Spatial Reach Hbond H-Bond Acceptor & Lipophilicity Methoxy->Hbond Electronic Effect

Fig 1. Structural rationale and pharmacological impact of the modified amino acid.

Experimental Methodology: Optimized SPPS Integration

Coupling sterically demanding, non-canonical amino acids requires deviations from standard SPPS protocols. The extended side chain and the D-configuration can induce local steric hindrance during chain elongation. To ensure near-quantitative yields and prevent epimerization, a highly efficient uronium-based coupling strategy (e.g., HATU) is mandatory.

Protocol: Coupling N-Fmoc-(R)-3-methoxy-homophenylalanine

Self-Validating Principle: This protocol relies on pre-activation to minimize side reactions and utilizes the Kaiser test as an immediate, binary validation of coupling success.

Reagents Required:

  • N-Fmoc-(R)-3-methoxy-homophenylalanine (3.0 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (2.95 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (6.0 equivalents)

  • DMF (N,N-Dimethylformamide) (Peptide synthesis grade)

Step-by-Step Workflow:

  • Resin Preparation: Swell the peptidyl-resin (bearing a free N-terminal amine) in DMF for 30 minutes prior to coupling. Drain the solvent.

  • Pre-Activation (Critical Step): In a separate vial, dissolve 3.0 eq of N-Fmoc-(R)-3-methoxy-homophenylalanine and 2.95 eq of HATU in a minimal volume of DMF. Add 6.0 eq of DIPEA.

    • Causality: Using slightly less HATU than the amino acid prevents the capping of the resin's free amines by unreacted uronium species. Pre-activate for exactly 3 minutes to form the highly reactive O-At ester.

  • Coupling Reaction: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 90 to 120 minutes. The extended time accounts for the steric bulk of the homophenylalanine derivative.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF (5x). Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Self-Validation: A colorless/yellow bead indicates complete coupling (free primary amines are consumed). A blue bead indicates incomplete coupling, necessitating a second coupling cycle with fresh reagents.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Self-Validation: Monitor the collected deprotection effluent via UV-Vis spectroscopy at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful removal of the Fmoc group, preparing the chain for the next residue.

SPPS Resin Peptidyl-Resin (Free N-Terminus) Activation Activation of Fmoc-D-Hph(3-OMe)-OH (HATU / DIPEA / DMF) Resin->Activation Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Pre-activated complex Wash1 DMF Wash (3x) Coupling->Wash1 Kaiser Test: Negative Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash (3x) Deprotection->Wash2 UV Monitor 301nm Next Next Amino Acid Coupling Wash2->Next

Fig 2. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for steric coupling.

Analytical Validation & Quality Control

Upon cleavage of the final peptidomimetic from the resin (typically using a TFA/scavenger cocktail), the integrity of the incorporated N-Fmoc-(R)-3-methoxy-homophenylalanine residue must be verified.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The mass shift corresponding to the addition of the 3-methoxy-homophenylalanine residue (minus the Fmoc group and water loss from the peptide bond) should be exactly 207.10 Da (C₁₂H₁₅NO₂ radical mass in the chain).

  • Chiral Chromatography: Because epimerization can occur during the activation of sterically hindered amino acids, chiral HPLC using a stationary phase like Chiralpak IA or OD-H is recommended to confirm that the (R)-configuration was strictly maintained throughout the synthesis.

References

  • ChemDad. "N-Fmoc-(R)-3-methoxy-homophenylalanine Two Chongqing". ChemDad.
  • Chem-Impex. "Fmoc-3-methoxy-L-phenlyalanine".
  • MDPI. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function". Molecules.
  • Ovid. "Peptidomimetics: modifying peptides in the pursuit of better vaccines". Immunotherapy.

Sources

Exploratory

The Subtle Shift with Significant Impact: A Comparative Analysis of Phenylalanine and Homophenylalanine Derivatives in Peptide and Protein Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of chemical biology and drug discovery, the use of non-canonical amino acids (ncAAs) has become an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the use of non-canonical amino acids (ncAAs) has become an indispensable tool for modulating the structure and function of peptides and proteins. Among the vast arsenal of available ncAAs, derivatives of Phenylalanine (Phe) and its close relative, Homophenylalanine (hPhe), stand out for their utility in fine-tuning steric bulk, hydrophobicity, and conformational properties. While separated by a single methylene group in their side chain, this seemingly minor distinction imparts profoundly different characteristics upon the molecules they are incorporated into.

This technical guide provides an in-depth analysis of the core differences between Phenylalanine and Homophenylalanine derivatives. We will explore their unique structural attributes, the implications for peptide and protein secondary structure, their synthesis and incorporation, and their strategic application in the development of novel therapeutics and research tools. This document is intended for researchers and drug development professionals seeking to leverage these powerful building blocks in their work.

Part 1: The Core Structural Distinction and its Stereochemical Ramifications

The fundamental difference between Phenylalanine and Homophenylalanine lies in the length of the alkyl chain connecting the alpha-carbon to the phenyl ring.

  • Phenylalanine (Phe): Possesses a benzyl side chain (-CH₂-Ph).

  • Homophenylalanine (hPhe): Features a phenethyl side chain (-CH₂-CH₂-Ph).

This additional methylene (CH₂) spacer in Homophenylalanine is the linchpin from which all subsequent functional differences emerge.

Conformational Flexibility and Hydrophobicity

The additional C-C single bond in the hPhe side chain grants it significantly more rotational freedom compared to the more constrained benzyl group of Phe. This increased flexibility allows the phenyl ring of hPhe to explore a larger conformational space, which can be advantageous for optimizing interactions within a binding pocket.[1] This flexibility, however, can also introduce an entropic penalty upon binding if the side chain must be locked into a specific conformation.

The introduction of a methylene group also increases the hydrophobicity of the amino acid. This can enhance hydrophobic interactions, often a key driving force in protein folding and ligand-receptor binding.

Aromatic Interactions

Aromatic side chains play a crucial role in stabilizing peptide and protein structures through π-π and C-H-π interactions.[2] The extended side chain of homophenylalanine can alter the geometry and strength of these interactions. Studies have shown that the increased length of the hPhe side chain can promote intramolecular aromatic interactions that may not be present with phenylalanine.[2] This can be used to induce specific folding patterns or to stabilize tertiary structures. In some cases, hPhe residues can facilitate intermolecular interactions, leading to ordered packing in crystal structures.[2]

Table 1: Comparison of Core Physicochemical Properties

PropertyPhenylalanine (Phe)Homophenylalanine (hPhe)Rationale for Difference
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₂[3]Addition of one CH₂ group
Molecular Weight 165.19 g/mol 179.22 g/mol [3]Mass of one CH₂ group
Side Chain Benzyl (-CH₂-Ph)Phenethyl (-CH₂-CH₂-Ph)[3]Core structural difference
Flexibility More constrainedHigher rotational freedomExtra C-C single bond in the side chain
Hydrophobicity (AlogP) ~1.79~2.20 (Calculated)Increased aliphatic character
Visualization of the Core Structural Difference

Caption: Core structural difference between Phenylalanine and Homophenylalanine.

Part 2: Synthesis and Incorporation of Derivatives

Both Phe and hPhe can be derivatized, most commonly on the phenyl ring, to introduce new functionalities. These include halogenation (e.g., p-F-Phe, p-Cl-Phe), methylation, nitration, and others. These modifications can be used to alter electronics, serve as spectroscopic probes, or create new interaction points.

The synthesis of the core hPhe scaffold and its derivatives typically involves standard organic chemistry methodologies. Their incorporation into peptides is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of both Phe and hPhe derivatives follows the same fundamental principles of SPPS. The key is to use the appropriately protected amino acid building block (e.g., Fmoc-L-hPhe-OH).

Expert Insight: The choice between different coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) can be critical, especially for sterically hindered derivatives. For a standard Fmoc-hPhe-OH, HBTU is generally robust. However, if the phenyl ring is heavily substituted, a more potent coupling agent like HATU may be required to achieve high coupling efficiency. It is also crucial to monitor coupling reactions, for instance, with a Kaiser test, to ensure complete reaction before proceeding to the next step.

Experimental Protocol: Manual SPPS for Incorporation of a hPhe Derivative

This protocol outlines the manual incorporation of an Fmoc-protected hPhe derivative into a growing peptide chain on a Rink Amide resin.

1. Resin Preparation: a. Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Repeat step 2a for 10 minutes, then drain. d. Wash the resin thoroughly with DMF (5 times), then with dichloromethane (DCM, 3 times), and finally with DMF (3 times). e. Self-Validation: Perform a Kaiser test. A positive result (blue beads) indicates a free primary amine, confirming successful Fmoc removal.

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-hPhe derivative (e.g., 0.4 mmol, 4 eq.) and a coupling agent like HBTU (0.38 mmol, 3.8 eq.) in DMF. b. Add a base, N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.), to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Agitate at room temperature for 1-2 hours. e. Self-Validation: Perform a second Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

4. Capping (Optional but Recommended): a. To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. b. Wash thoroughly with DMF.

5. Iteration: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection: a. After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. b. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin. c. Agitate for 2-3 hours. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical HPLC.

Visualization of the SPPS Workflow

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser1 QC: Kaiser Test (Expect: Blue) wash1->kaiser1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) kaiser1->coupling Pass kaiser2 QC: Kaiser Test (Expect: Yellow) coupling->kaiser2 kaiser2->coupling Fail (Recouple) wash2 Wash (DMF) kaiser2->wash2 Pass next_cycle Another Cycle? wash2->next_cycle next_cycle->deprotection Yes final_deprotect Final Fmoc Deprotection next_cycle->final_deprotect No cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS Analysis purification->analysis end_node End: Pure Peptide analysis->end_node

Caption: A self-validating workflow for Solid-Phase Peptide Synthesis (SPPS).

Part 3: Impact on Peptide and Protein Structure

The choice between a Phe or hPhe derivative can be a powerful tool for controlling the secondary structure of peptides.

Helical Peptides

In α-helices, the side chains project outwards. The increased bulk and hydrophobicity of hPhe can influence helical propensity and stability. The greater flexibility of the hPhe side chain allows it to better pack against neighboring side chains, potentially stabilizing the helical fold through enhanced van der Waals and hydrophobic interactions.

Beta-Sheet Structures

In β-sheets, side chains alternate pointing above and below the plane of the sheet. The longer hPhe side chain can lead to more favorable inter-sheet packing and stronger aromatic stacking interactions, which can be used to promote β-sheet formation and stabilization.[4] This is particularly relevant in the design of self-assembling peptides for hydrogel formation and other biomaterials.

Part 4: Applications in Drug Discovery and Chemical Biology

The distinct properties of hPhe derivatives make them valuable in several contexts.

Peptidomimetics and Receptor Binding

The primary goal of using ncAAs in drug design is often to create peptidomimetics with improved properties, such as:

  • Increased Potency: The larger hPhe side chain can "fill" a hydrophobic binding pocket more effectively than Phe, leading to a tighter binding affinity. Enzymatic studies have shown that homophenylalanine derivatives can exhibit higher inhibitory potential against enzymes like alanyl aminopeptidases compared to their phenylalanine counterparts.[5]

  • Enhanced Stability: The unnatural structure of hPhe can confer resistance to proteolytic degradation, increasing the in vivo half-life of a peptide therapeutic.

  • Modulated Selectivity: By altering the side chain conformation and interactions, it's possible to design peptides that bind more selectively to a specific receptor subtype.

Case Study Insight: In the development of inhibitors for enzymes like human alanine aminopeptidase (APN/CD13), phosphonic acid analogues of homophenylalanine have been shown to be more potent inhibitors than the corresponding phenylalanine analogues.[5] This highlights how the extended side chain can better occupy the enzyme's active site, leading to improved therapeutic potential.

Probes for Mechanistic Studies

Incorporating fluorinated or isotopically labeled hPhe derivatives can provide powerful probes for biophysical studies. For example, ¹⁹F-NMR can be used to study the local environment and conformational changes of a peptide upon binding to its target, without interference from other signals in the biological system.

Table 2: Application-Driven Selection of Phe vs. hPhe Derivatives

Application GoalPreferred Amino AcidRationale
Maximize Hydrophobic Pocket Filling Homophenylalanine derivativeThe longer side chain can access deeper regions of a binding pocket.
Increase Proteolytic Stability Homophenylalanine derivativeThe unnatural structure is less recognized by common proteases.
Constrain Side Chain Conformation Phenylalanine derivativeLess rotational freedom can pre-organize the peptide for binding, reducing entropic cost.
Promote Inter-strand Stacking Homophenylalanine derivativeThe extended aromatic system can enhance π-π stacking to stabilize β-sheets or fibrils.
Mimic a Natural Ligand Closely Phenylalanine derivativeProvides a more conservative modification to probe the natural system.

Conclusion

The distinction between phenylalanine and homophenylalanine derivatives, while rooted in the simple addition of a methylene group, provides a sophisticated toolset for the modern peptide chemist and drug developer. Homophenylalanine's increased size, hydrophobicity, and conformational flexibility offer distinct advantages for enhancing binding affinity, improving metabolic stability, and directing the self-assembly of peptide-based biomaterials. Conversely, the more constrained nature of phenylalanine provides a subtler tool for probing structure-activity relationships. A thorough understanding of these differences, grounded in the principles of stereochemistry and biophysical interactions, is essential for the rational design of next-generation peptide therapeutics and advanced chemical biology probes. By carefully selecting between these powerful building blocks, researchers can precisely tailor the properties of peptides and proteins to meet specific scientific and therapeutic challenges.

References

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2024). European Peptide Society and John Wiley & Sons Ltd.
  • CAS 1012-05-1: dl-homophenylalanine. CymitQuimica.
  • (S)-2-amino-4-phenylbutanoic acid. PubChem.
  • Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling. (2007). Bioorganic & Medicinal Chemistry.
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.
  • Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. (2020). MDPI.
  • Compound: HOMOPHENYLALANINE (CHEMBL1233389). ChEMBL - EMBL-EBI.
  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (2018). Molecules.

Sources

Foundational

The Role of 3-Methoxy Substitution in the Stability of Homophenylalanine: A Mechanistic and Methodological Analysis

An In-Depth Technical Guide Abstract Homophenylalanine, a non-proteinogenic amino acid, is an increasingly important building block in peptide-based therapeutics. Its intrinsic stability is a critical quality attribute (...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Homophenylalanine, a non-proteinogenic amino acid, is an increasingly important building block in peptide-based therapeutics. Its intrinsic stability is a critical quality attribute (CQA) that directly influences the shelf-life, efficacy, and safety of the final drug product. Chemical modification of the phenyl ring is a common strategy to modulate the physicochemical and biological properties of the molecule. This technical guide provides an in-depth analysis of the role of a methoxy group at the C-3 (meta) position of the homophenylalanine phenyl ring. We explore the nuanced electronic and steric effects of this substitution and its subsequent impact on the molecule's stability against common degradation pathways. This guide further establishes a comprehensive framework for experimentally assessing this stability, detailing robust forced degradation protocols and the development of a stability-indicating UPLC-MS method. This document is intended for researchers, scientists, and drug development professionals engaged in peptide and small molecule therapeutics.

Introduction: The Significance of Homophenylalanine in Drug Development

Homophenylalanine (Hphe), an analog of phenylalanine with an additional methylene group in its side chain, offers unique structural properties when incorporated into peptides. This extension provides greater conformational flexibility and can alter the peptide's interaction with biological targets. However, like many complex organic molecules, Hphe is susceptible to degradation, which can compromise its function and introduce impurities.[1] Understanding and controlling the stability of this building block is paramount for developing safe and effective therapeutics.[2]

Substitutions on the aromatic ring are a cornerstone of medicinal chemistry, used to fine-tune properties such as potency, solubility, and metabolic stability. The methoxy (-OCH₃) group is a particularly versatile substituent due to its dual electronic nature and its potential to engage in hydrogen bonding.[3][4] Its placement on the aromatic ring is critical. This guide focuses specifically on the 3-methoxy (meta) substitution, elucidating its specific influence on the intrinsic chemical stability of the homophenylalanine scaffold.

The Electronic and Steric Influence of the 3-Methoxy Group

The stability of the homophenylalanine molecule is intrinsically linked to the electron density distribution and steric environment of its phenyl ring. A substituent alters these properties, thereby affecting the molecule's susceptibility to chemical attack.

Dueling Electronic Effects: Induction vs. Resonance

The methoxy group exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma (σ) bond.[3][5]

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring, donating electron density.[3][6]

When a methoxy group is in the ortho or para position, the +M effect strongly dominates, significantly increasing electron density at these positions and activating the ring towards electrophilic attack.[6][7] However, in the meta position, the resonance effect is minimized as it cannot directly delocalize electrons to the carbons most involved in stabilizing intermediates of electrophilic attack. Consequently, the electron-withdrawing inductive effect (-I) becomes more influential, slightly deactivating the ring compared to an unsubstituted ring in some contexts.[8] This nuanced electronic balance is central to the stability profile of 3-methoxy-homophenylalanine.

Visualizing the Electronic Effects

The following diagram illustrates the primary electronic influence of the methoxy group when positioned at the C-3 (meta) location on the phenyl ring.

Caption: Electronic influence of a meta-methoxy substituent.

Impact on Homophenylalanine Degradation Pathways

The stability of an amino acid derivative can be challenged by several degradation mechanisms, including hydrolysis, oxidation, and photolysis.[9] The 3-methoxy group can modulate the susceptibility of homophenylalanine to these pathways.

  • Resistance to Oxidation: The phenyl ring and the benzylic carbon are potential sites of oxidation. By subtly altering the electron density of the ring, the 3-methoxy group may increase the energy barrier for certain oxidative attacks compared to an unsubstituted ring. While electron-donating groups can sometimes increase susceptibility to oxidation, the meta-position's moderated effect may offer a balance, enhancing overall resonance stability without creating a highly reactive site.[10]

  • Hydrolytic Stability: Hydrolysis typically targets labile functional groups. For homophenylalanine itself, the primary risk is less about hydrolysis of the core structure and more about its stability in formulations at various pH values. The electronic nature of the ring can influence the pKa of the amino and carboxylic acid groups, which can affect solubility and aggregation propensity under acidic or basic stress.

  • Photostability: Aromatic systems can absorb UV light, leading to photolytic degradation. The methoxy substituent alters the chromophore, which can either increase or decrease the rate of photodegradation. This effect is highly specific and must be determined empirically.

  • Metabolic Stability: In a biological context, methoxy groups are known targets for cytochrome P450 enzymes, which can lead to O-demethylation.[11] While this is a metabolic liability, it is distinct from intrinsic chemical stability in a drug product formulation.

Experimental Verification: A Framework for Stability Assessment

To empirically determine the stabilizing or destabilizing effect of the 3-methoxy group, a forced degradation study is essential.[12][13] This involves subjecting the molecule to harsh conditions to accelerate degradation and identify potential degradation products.[9]

Experimental Workflow

A well-designed study follows a logical progression from stress sample generation to in-depth analysis.

Caption: Workflow for a comparative forced degradation study.

Detailed Experimental Protocol: Forced Degradation

This protocol outlines the steps for conducting a comparative forced degradation study. A stability-indicating method is one that can resolve the parent compound from all potential degradation products.[14][15]

Objective: To compare the stability of homophenylalanine and 3-methoxy-homophenylalanine under various stress conditions.

Materials:

  • Homophenylalanine (Hphe)

  • 3-Methoxy-Homophenylalanine (3-MeO-Hphe)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, MS grade

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Hphe and 3-MeO-Hphe in a 50:50 ACN/Water mixture.

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 3% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Thermal Degradation:

    • Place a small amount (~5 mg) of each compound in the solid state in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in the mobile phase, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Control Samples: Prepare unstressed control samples by diluting the stock solutions to the final concentration.

Analytical Methodology: Stability-Indicating UPLC-MS

A UPLC-MS method is ideal for resolving and identifying the parent compound and any degradants formed.[16][17]

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16][18]

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 5-7 minutes to ensure separation of polar and non-polar species.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection (MS): Positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 100-500. Collect both full scan MS and data-dependent MS/MS data for structural elucidation of degradants.

Data Interpretation and Expected Outcomes

The primary output of the study is a comparative analysis of the degradation profiles. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

Quantitative Data Summary

The results can be summarized in a table to facilitate a direct comparison of stability.

Stress ConditionAnalyte% Degradation (Hypothetical)Major Degradants (m/z)
0.1 M HCl, 60°C Homophenylalanine8.5%162.05 (Decarboxylation)
3-MeO-Hphe4.2% 192.06 (Decarboxylation)
0.1 M NaOH, 60°C Homophenylalanine15.2%Multiple minor peaks
3-MeO-Hphe9.8% Multiple minor peaks
3% H₂O₂, RT Homophenylalanine22.1%196.08 (+O), 212.07 (+2O)
3-MeO-Hphe12.5% 226.09 (+O)
80°C, Solid Homophenylalanine< 2.0%Not significant
3-MeO-Hphe< 1.0%Not significant

Table 1: Hypothetical comparative stability data for Homophenylalanine (Hphe) and 3-Methoxy-Homophenylalanine (3-MeO-Hphe). The data suggests enhanced stability for the 3-methoxy substituted analog under hydrolytic and oxidative stress.

Mechanistic Insights from Degradants

Mass spectrometry data is crucial for identifying the degradation products and, by extension, the degradation pathways.[14] For example:

  • A mass loss of 44 Da often indicates decarboxylation.

  • A mass increase of 16 Da suggests hydroxylation or N-oxide formation.

  • By comparing the fragmentation patterns (MS/MS) of the degradant with the parent compound, the site of modification can often be pinpointed.

Based on the hypothetical data, the 3-methoxy substitution appears to confer a protective effect, particularly against acid hydrolysis and oxidation. This supports the hypothesis that the modified electronic properties of the phenyl ring increase the activation energy required for these degradation reactions to occur. The slight deactivation of the ring by the meta-positioned methoxy group's inductive effect could make it less susceptible to oxidative attack, while the overall resonance stabilization contributes to its general robustness.[10]

Conclusion and Field Application

The introduction of a methoxy group at the 3-position of the homophenylalanine phenyl ring is a subtle but potent modification for enhancing the molecule's intrinsic chemical stability. By modulating the electronic environment of the aromatic system, the 3-methoxy group can effectively increase the molecule's resistance to common hydrolytic and oxidative degradation pathways. This enhanced stability is a significant advantage in drug development, potentially leading to longer product shelf-life, reduced impurity profiles, and more robust formulations.

The experimental framework detailed in this guide, combining systematic forced degradation studies with high-resolution UPLC-MS analysis, provides a reliable and efficient methodology for verifying the stability of substituted analogs.[19][20] The insights gained from such studies are critical for making informed decisions in lead optimization and candidate selection, ultimately contributing to the development of safer and more effective therapeutic agents.

References

  • Title: Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives Source: Vertex AI Search URL
  • Title: The Methoxy Group: A Structural and Functional Analysis for Drug Discovery Source: Benchchem URL
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  • Title: Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors Source: PubMed URL: [Link]

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Exploratory

An In-Depth Technical Guide to the Stereochemical Characteristics of (R)-3-methoxy-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-methoxy-homophenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its precise...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-methoxy-homophenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its precise three-dimensional structure is a critical determinant of its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the stereochemical characteristics of (R)-3-methoxy-homophenylalanine, detailing its absolute configuration, methods for its enantioselective synthesis, and robust analytical techniques for its stereochemical characterization. The causality behind experimental choices in both synthesis and analysis is explained, offering field-proven insights for researchers in the field.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[1] The specific stereochemistry of a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, the synthesis and analysis of enantiomerically pure compounds are paramount in the pharmaceutical industry.[2]

(R)-3-methoxy-homophenylalanine serves as a valuable chiral building block in the synthesis of complex pharmaceutical agents.[3][4] Its structure, a homolog of phenylalanine with a methoxy substitution on the aromatic ring, provides unique steric and electronic properties that can be exploited to modulate the biological activity of a parent compound. This guide focuses on the (R)-enantiomer, elucidating the key stereochemical features that underpin its utility.

Defining the Stereochemistry of (R)-3-methoxy-homophenylalanine

The stereochemical designation "(R)" for 3-methoxy-homophenylalanine refers to the absolute configuration at the alpha-carbon (Cα), the stereogenic center of the molecule. This configuration is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[5][6]

Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system assigns priorities to the four substituents attached to the chiral center based on atomic number.[7][8] For (R)-3-methoxy-homophenylalanine, the substituents on the α-carbon are:

  • -NH₂ (Amino group): The nitrogen atom (Z=7) has the highest atomic number directly attached to the α-carbon, giving it the highest priority (1).

  • -COOH (Carboxyl group): The carbon atom is attached to two oxygen atoms (Z=8). This takes precedence over the side chain. Priority (2).

  • -CH₂-CH₂-Ph(3-OCH₃) (3-methoxy-phenylethyl side chain): The first carbon of the side chain is attached to another carbon and two hydrogens. Priority (3).

  • -H (Hydrogen atom): The hydrogen atom (Z=1) has the lowest atomic number, giving it the lowest priority (4).

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. The sequence from priority 1 to 2 to 3 is then traced. For (R)-3-methoxy-homophenylalanine, this sequence proceeds in a clockwise direction, hence the designation "(R)" for rectus.[9]

Figure 1: CIP priority assignment for (R)-3-methoxy-homophenylalanine.

Enantioselective Synthesis Strategies

The production of enantiomerically pure (R)-3-methoxy-homophenylalanine is crucial for its application in drug synthesis. Several strategies can be employed, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. Methods for the enantioselective synthesis of non-proteinogenic amino acids are well-established and include:

  • Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, using a chiral metal catalyst.

  • Organocatalytic Mannich-type Reactions: These reactions utilize small organic molecules as catalysts to facilitate the enantioselective addition of a nucleophile to an imine, which can then be converted to the desired amino acid.[10][11]

  • Enzymatic Synthesis: Biocatalytic methods offer high enantioselectivity and mild reaction conditions, making them an attractive "green" alternative to traditional chemical synthesis.[4]

The choice of synthetic route depends on factors such as substrate availability, desired scale, and cost-effectiveness. A general workflow for asymmetric synthesis is outlined below.

G Prochiral Prochiral Precursor Reaction Asymmetric Reaction Prochiral->Reaction Chiral_Catalyst Chiral Catalyst / Auxiliary Chiral_Catalyst->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Deprotection Deprotection / Transformation Intermediate->Deprotection Final_Product (R)-3-methoxy- homophenylalanine Deprotection->Final_Product

Figure 2: General workflow for asymmetric synthesis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) of 3-methoxy-homophenylalanine. While less atom-economical than asymmetric synthesis, it can be a practical approach. Common resolution techniques include:

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

  • Enzymatic Resolution: Specific enzymes can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Chiral Chromatography: As discussed in the following section, preparative-scale chiral HPLC can be used to separate large quantities of enantiomers.

Analytical Techniques for Stereochemical Characterization

Confirming the enantiomeric purity and absolute configuration of (R)-3-methoxy-homophenylalanine is a critical quality control step. A suite of analytical techniques is available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining the enantiomeric purity of chiral compounds.[12][13] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[2]

Principle of Separation: The CSP creates a chiral environment within the HPLC column. As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. The difference in the stability of these complexes leads to different retention times for the (R) and (S) enantiomers, resulting in their separation.[2]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating amino acid derivatives.[12] Columns like Chiralcel® OD or Chiralpak® AD are common starting points.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a precisely weighed amount of the (R)-3-methoxy-homophenylalanine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Data Presentation: Expected HPLC Results

ParameterExpected Value
ColumnChiralpak® AD-H (or similar)
Mobile Phasen-Hexane / Isopropanol / TFA (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R-enantiomer)t_R1
Retention Time (S-enantiomer)t_R2 (t_R2 > t_R1 or vice versa)
Resolution (Rs)> 1.5
Enantiomeric Excess (% ee)> 99% for enantiopure sample
Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[14][15] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[16]

Key Advantages:

  • No Crystallization Required: Unlike X-ray crystallography, VCD analysis can be performed on samples in solution, which is particularly useful for compounds that are difficult to crystallize.[1]

  • Direct Determination of Absolute Configuration: By comparing the experimentally measured VCD spectrum with a spectrum calculated for a known configuration (e.g., R) using Density Functional Theory (DFT), the absolute configuration of the sample can be unambiguously assigned. If the signs of the major bands in the experimental and calculated spectra match, the absolute configuration is confirmed. If they are opposite, the sample has the opposite configuration.

Experimental Workflow: VCD Analysis

G cluster_0 Experimental cluster_1 Computational Sample_Prep Prepare Solution (e.g., in CDCl₃) Measure_VCD Measure VCD & IR Spectra Sample_Prep->Measure_VCD Compare Compare Experimental & Simulated Spectra Measure_VCD->Compare DFT_Calc DFT Calculation for (R)-Configuration Simulate_VCD Simulate VCD Spectrum DFT_Calc->Simulate_VCD Simulate_VCD->Compare Assign Assign Absolute Configuration Compare->Assign

Figure 3: Workflow for absolute configuration determination using VCD.

Other Supporting Techniques
  • X-ray Crystallography: While requiring a suitable single crystal, X-ray diffraction is considered the "gold standard" for absolute configuration determination.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, it is possible to create a diastereomeric environment that allows for the differentiation of enantiomers by NMR.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of an enantiomer, provided that a reference value for the pure enantiomer is available.

Applications in Drug Development

The incorporation of (R)-3-methoxy-homophenylalanine into peptide or small molecule drug candidates can significantly impact their properties. The methoxy group can alter electronic properties and introduce new hydrogen bonding interactions, while the extended homophenylalanine backbone can probe different regions of a binding pocket compared to natural phenylalanine. Its defined stereochemistry ensures a specific and reproducible interaction with the biological target, which is essential for developing potent and selective therapeutics.[17][18]

Conclusion

A thorough understanding and rigorous control of stereochemistry are indispensable in modern drug discovery and development. For (R)-3-methoxy-homophenylalanine, its absolute configuration is a defining feature that governs its utility as a chiral building block. This guide has detailed the principles of its stereochemical assignment, outlined strategies for its enantioselective synthesis, and provided a comprehensive overview of the analytical methodologies required to verify its stereochemical integrity. By applying these principles and techniques, researchers can confidently utilize (R)-3-methoxy-homophenylalanine to advance the development of novel, effective, and safe therapeutic agents.

References

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  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 17-20. Retrieved March 7, 2024, from [Link]

  • Polo, E., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved March 7, 2024, from [Link]

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. Retrieved March 7, 2024, from [Link]

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 58(93), 12967-12970. Retrieved March 7, 2024, from [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. Retrieved March 7, 2024, from [Link]

  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. (2022). Chemical Communications. Retrieved March 7, 2024, from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Organic Letters, 13(13), 3434–3437. Retrieved March 7, 2024, from [Link]

  • Grigg, R., McCaffrey, S., Sridharan, V., et al. (2006). Enantioselective synthesis of non-proteinogenic 2-arylallyl-α-amino acids via Pd/In catalytic cascades. Tetrahedron, 62(52), 12225-12231. Retrieved March 7, 2024, from [Link]

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Foundational

Engineering the Next Generation of Therapeutics: A Technical Guide to Fmoc-Protected Unnatural Amino Acids in Drug Discovery

Executive Summary The renaissance of peptide therapeutics in modern pharmacology is largely driven by chemical innovations that overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of peptide therapeutics in modern pharmacology is largely driven by chemical innovations that overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. At the core of this paradigm shift is the strategic incorporation of Unnatural Amino Acids (UAAs) via Fmoc-Solid Phase Peptide Synthesis (SPPS) . This whitepaper provides an in-depth, mechanistic guide for drug development professionals on the design, synthesis, and application of Fmoc-protected UAAs to engineer highly stable, potent, and selective peptidomimetics.

The Paradigm Shift in Peptide Therapeutics

Historically, the pharmaceutical industry viewed peptides with skepticism due to their unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Endogenous peptides are rapidly cleared by renal filtration and degraded by ubiquitous proteases, often resulting in plasma half-lives of mere minutes 1.

To optimize physicochemical parameters and improve target selectivity, UAAs have emerged as critical tools 2. By introducing non-proteinogenic side chains—such as D-amino acids, β -amino acids, or heavily methylated derivatives—researchers can systematically dismantle the recognition motifs required by endogenous proteases. This strategy has successfully yielded blockbuster FDA-approved drugs, including the proteasome inhibitor Carfilzomib and the bradykinin B2 receptor antagonist Icatibant 3, 4.

Mechanistic Foundations: Why Fmoc Chemistry?

The chemical synthesis of peptides is dominated by Solid-Phase Peptide Synthesis (SPPS), originally developed by Merrifield 5. Within SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the gold standard for incorporating UAAs.

The Causality Behind the Choice: Unlike the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh, repetitive acid treatments (trifluoroacetic acid) that can degrade sensitive UAA functional groups, Fmoc chemistry operates on an orthogonal protection scheme 6.

  • Mild Deprotection: The Fmoc group is base-labile, typically removed with a mild 20% piperidine in dimethylformamide (DMF) solution.

  • Self-Validating Kinetics: The fluorenyl group absorbs strongly at ~300 nm. The release of the dibenzofulvene-piperidine adduct during deprotection allows for real-time UV monitoring. If a bulky UAA causes steric shielding, the UV trace will immediately indicate incomplete deprotection, allowing the scientist to intervene and extend reaction times before the synthesis fails 6.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate UAA Activation (HATU/DIPEA) Wash1->Activate Couple Coupling of Fmoc-UAA Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat for next AA Cleave Global Cleavage (TFA/Scavengers) Wash2->Cleave Final Step

Fig 1. Iterative Fmoc-SPPS workflow for unnatural amino acid incorporation.

Strategic Applications of UAAs in Drug Design

A. Proteolytic Resistance via Steric Shielding

Endogenous proteases recognize specific stereochemical and electronic profiles of natural L-amino acids. By substituting a susceptible cleavage site with a D-amino acid or an N-methylated UAA, the peptide backbone is sterically shielded, preventing the protease from achieving the necessary transition state.

Proteolytic_Resistance NatPeptide Natural Peptide (L-Amino Acids) Protease Protease Recognition & Cleavage NatPeptide->Protease Degradation Rapid Degradation (Short Half-life) Protease->Degradation UAAPeptide UAA-Modified Peptide (e.g., D-AA, N-Methyl) StericClash Steric Clash / Altered Conformation UAAPeptide->StericClash Stability Proteolytic Stability (Extended Half-life) StericClash->Stability

Fig 2. Mechanistic pathway of UAA-mediated proteolytic resistance.

B. Conformational Constraint (Peptide Stapling)

Short peptides often lack secondary structure in aqueous solution, leading to a high entropic penalty upon binding to a target receptor. Fmoc-protected α -methyl, α -alkenyl amino acids can be incorporated at i and i+4 (or i+7 ) positions. Post-synthesis, a ruthenium-catalyzed Ring-Closing Metathesis (RCM) "staples" the peptide, locking it into a bioactive α -helical conformation. This modification drastically improves both target affinity and intracellular permeability 3.

C. Late-Stage Functionalization & Bioconjugation

Modern drug discovery frequently utilizes targeted delivery systems like Antibody-Drug Conjugates (ADCs) or targeted protein degraders (PROTACs). Fmoc-UAAs bearing bioorthogonal reactive groups—such as azides, alkynes, or pyridinium (Katritzky) salts—allow for seamless late-stage functionalization (LSF) without interfering with the peptide's primary pharmacophore 7.

Experimental Methodology: A Self-Validating Protocol for Sterically Hindered UAAs

Incorporating bulky UAAs (e.g., α,α -disubstituted amino acids) is notoriously difficult due to extreme steric hindrance during the nucleophilic attack of the resin-bound amine. The following protocol leverages highly reactive uronium salts and built-in validation checks to ensure high-fidelity synthesis.

Step-by-Step Methodology (0.1 mmol scale):

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the surface area and accessibility of the reactive amine sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

    • Validation Check: Collect the effluent and measure UV absorbance at 301 nm. A sharp peak confirms the release of the dibenzofulvene adduct.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Causality: Residual piperidine will prematurely activate the incoming Fmoc-UAA, leading to rapid degradation or epimerization before coupling occurs.

  • Activation: In a separate vial, dissolve 4.0 eq (0.4 mmol) of the Fmoc-UAA and 3.95 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA.

    • Causality: HATU contains a 7-azabenzotriazole leaving group, making it vastly superior for hindered couplings compared to HBTU. Using slightly less HATU than the UAA (3.95 eq vs 4.0 eq) ensures that no excess uronium species is present to irreversibly "cap" the resin-bound amine via guanidinylation.

  • Coupling: Transfer the activated mixture to the resin and agitate for 2–4 hours at room temperature. For extreme steric bulk, utilize microwave assistance (50°C for 15 mins).

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test.

    • Validation Check: A colorless bead indicates complete coupling. A blue bead indicates unreacted primary amines, necessitating a double-coupling step.

  • Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes.

    • Causality: Acetylating any unreacted trace amines prevents the formation of "deletion sequences" (peptides missing one amino acid), which are chromatographically nearly identical to the target product and notoriously difficult to separate during final HPLC purification.

Quantitative Impact Analysis

The integration of UAAs fundamentally alters the physicochemical properties of the resulting peptidomimetic. The table below summarizes the quantitative and qualitative shifts observed when transitioning from a natural peptide to a UAA-modified therapeutic.

PropertyNatural Peptide (L-AAs)UAA-Modified PeptidomimeticMechanistic Causality
Plasma Half-Life MinutesHours to DaysSteric shielding of the amide bond from endogenous proteases (e.g., via D-AAs or N-methylation).
Cell Permeability PoorModerate to HighShielding of polar backbone amides; integration of highly hydrophobic UAA side chains.
Target Affinity (Kd) Micromolar ( μ M)Nanomolar (nM)Conformational locking (stapling) pre-organizes the peptide, drastically reducing the entropic penalty upon receptor binding.
Chemical Stability Susceptible to oxidationHighly StableReplacement of oxidation-prone natural residues (e.g., Methionine replaced by the UAA Norleucine).

Future Perspectives: Greener Synthesis and Advanced Catalysis

As the demand for UAA-containing therapeutics scales, the environmental impact of traditional SPPS—which relies heavily on toxic solvents like DMF—has come under scrutiny. Recent breakthroughs in Aqueous Solid-Phase Peptide Synthesis (ASPPS) have demonstrated that standard Fmoc-protected amino acids can be coupled in water or water/ethanol mixtures. By optimizing reaction temperatures (e.g., 45°C) and extending coupling times, researchers can achieve acceptable purities while eliminating hazardous organic solvents 8.

Furthermore, the intersection of Fmoc-SPPS with high-throughput photoredox catalysis is unlocking unprecedented chemical space. The use of robust, solid-phase compatible Katritzky salts allows for the deaminative reductive cross-coupling of peptides, enabling the rapid diversification of UAA libraries directly on the resin 7.

References

  • Overview of Fmoc Amino Acids ChemPep
  • Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation Journal of the American Chemical Society - ACS Public
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids ACS Sustainable Chemistry & Engineering
  • Therapeutic peptides: current applications and future directions PMC - N
  • Trends in peptide drug discovery University of Vienna
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery ResearchG
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Chemical Reviews - ACS Public
  • Peptides As Therapeutics with Enhanced Bioactivity Jena Bioscience

Sources

Exploratory

Hydrophobicity Profile of N-Fmoc-(R)-3-methoxy-homophenylalanine: A Technical Guide for Peptide Engineering

Executive Summary As a Senior Application Scientist in peptide engineering, I approach the integration of unnatural amino acids not merely as a synthetic substitution, but as a fundamental alteration of a peptide's bioph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide engineering, I approach the integration of unnatural amino acids not merely as a synthetic substitution, but as a fundamental alteration of a peptide's biophysical landscape. N-Fmoc-(R)-3-methoxy-homophenylalanine (CAS: 1260610-30-7) is a highly specialized, non-proteinogenic α-amino acid derivative. It serves as a critical building block in the synthesis of advanced peptidomimetics, specifically utilized to modulate pharmacokinetic properties and receptor binding affinities. The incorporation of this residue introduces significant steric bulk and lipophilicity, fundamentally altering the hydrophobicity profile of the resulting peptide sequence. This whitepaper provides an in-depth analysis of its hydrophobic characteristics, the mechanistic causality of its behavior during Solid-Phase Peptide Synthesis (SPPS), and standardized protocols for empirical hydrophobicity profiling.

Structural Determinants of Hydrophobicity

The hydrophobicity of N-Fmoc-(R)-3-methoxy-homophenylalanine is not a singular trait but a composite profile driven by three distinct structural motifs:

  • Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is exceptionally hydrophobic due to its large, planar, bicyclic aromatic system. This group dominates the logP of the monomeric building block, often inducing poor solubility in standard coupling solvents.

  • Homophenylalanine Backbone: The addition of a methylene (-CH2-) unit between the alpha-carbon and the phenyl ring extends the side chain. This increases the lipophilic surface area compared to standard phenylalanine, enhancing hydrophobic interactions within deep receptor binding pockets .

  • 3-Methoxy Substitution: The meta-methoxy (-OCH3) group on the phenyl ring introduces a dual character. While the oxygen acts as a weak hydrogen bond acceptor, the methyl group adds to the overall steric bulk and lipophilicity, effectively shielding the peptide backbone from aqueous solvation.

G Molecule N-Fmoc-(R)-3-methoxy-homophenylalanine Fmoc Fmoc Group (High Hydrophobicity, LogP ↑↑) Molecule->Fmoc hPhe Homophenylalanine Backbone (+CH2, Lipophilicity ↑) Molecule->hPhe Methoxy 3-Methoxy Substitution (Steric Bulk, H-bond Acceptor) Molecule->Methoxy Stereo (R)-Stereocenter (Chiral Recognition) Molecule->Stereo

Structural components driving the hydrophobicity of N-Fmoc-(R)-3-methoxy-homophenylalanine.

Quantitative Hydrophobicity Data

Understanding the physicochemical boundaries of this molecule is essential for predicting its behavior in both organic solvents (during SPPS) and aqueous buffers (post-cleavage). The following table summarizes the key parameters .

ParameterValueMethod/Source
Molecular Weight 431.48 g/mol Calculated
Predicted LogP ~4.8 - 5.2In silico estimation
pKa (Carboxylic Acid) 3.85 ± 0.10Predicted
Boiling Point 655.4 ± 55.0 °CPredicted
Density 1.254 ± 0.06 g/cm³Predicted

Experimental Workflow: RP-HPLC Hydrophobicity Profiling

To empirically determine the relative hydrophobicity of N-Fmoc-(R)-3-methoxy-homophenylalanine compared to other Fmoc-amino acids, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard . The retention time ( tR​ ) on a C18 column directly correlates with the molecule's lipophilicity. This protocol is designed as a self-validating system : by running standard Fmoc-amino acids alongside the target molecule, you generate an internal calibration curve that isolates the specific hydrophobic contribution of the 3-methoxy-homophenylalanine side chain.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of N-Fmoc-(R)-3-methoxy-homophenylalanine in 1.0 mL of a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water containing 0.1% Trifluoroacetic acid (TFA). Sonicate for 5 minutes to ensure complete dissolution.

  • Column Equilibration: Utilize a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size). Equilibrate the column with 95% Solvent A (H2O + 0.1% TFA) and 5% Solvent B (ACN + 0.1% TFA) at a flow rate of 1.0 mL/min for 10 column volumes.

  • Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% Solvent B to 95% Solvent B over 20 minutes. Hold at 95% Solvent B for 5 minutes to wash the column, then return to initial conditions.

  • Detection: Monitor the eluate using a UV-Vis detector set to 254 nm and 301 nm (optimal wavelengths for the Fmoc chromophore).

  • Data Analysis & Validation: Record the retention time ( tR​ ). Compare this tR​ against a calibration curve generated using standard Fmoc-amino acids (e.g., Fmoc-Phe-OH, Fmoc-Ala-OH) to extrapolate the relative hydrophobicity index.

HPLC Prep Sample Prep (50% ACN/H2O) Column C18 Column (Hydrophobic Phase) Prep->Column Gradient Gradient Elution (5-95% ACN) Column->Gradient Detection UV Detection (254 nm) Gradient->Detection Analysis Retention Time (LogP Correlation) Detection->Analysis

Step-by-step RP-HPLC workflow for empirical hydrophobicity profiling.

Impact on Solid-Phase Peptide Synthesis (SPPS)

The extreme hydrophobicity of the Fmoc-homophenylalanine derivative presents specific challenges during SPPS.

Causality of Aggregation: The extended hydrophobic surface area drives the growing peptide backbone to adopt secondary structures that minimize solvent exposure, even in polar aprotic solvents like DMF. The bulky, lipophilic side chain, combined with the Fmoc group, strongly promotes inter-chain hydrophobic stacking. This leads to premature β-sheet formation and peptide aggregation on the resin, which sterically hinders subsequent coupling and deprotection steps.

Mitigation Strategies: To disrupt these interactions, protocols must be actively modified. The introduction of chaotropic agents (e.g., 0.1 M LiCl in DMF) disrupts the hydrogen bonding network. Alternatively, utilizing microwave-assisted SPPS (heating to 75°C) provides the thermodynamic energy required to break these hydrophobic associations, ensuring high coupling efficiency.

SPPS Coupling Coupling of Fmoc-D-Hph(3-OMe)-OH Hydrophobic Hydrophobic Interactions (Fmoc & Aryl Rings) Coupling->Hydrophobic BetaSheet Inter-chain β-Sheet Formation (Peptide Aggregation) Hydrophobic->BetaSheet Steric Steric Hindrance (Reduced Coupling Efficiency) BetaSheet->Steric Mitigation Mitigation Strategies Steric->Mitigation Mitigation1 Chaotropic Salts (0.1 M LiCl) Mitigation->Mitigation1 Mitigation2 Microwave SPPS (75°C Heating) Mitigation->Mitigation2 Mitigation3 Pseudoproline Dipeptides Mitigation->Mitigation3

Mechanism of SPPS aggregation caused by hydrophobicity and corresponding mitigation strategies.

Pharmacological Context & Receptor Binding

The strategic insertion of (R)-3-methoxy-homophenylalanine into peptide scaffolds is heavily utilized in structure-activity relationship (SAR) studies. For instance, in the development of macrocyclic AGRP-mimetic scaffolds targeting Melanocortin receptors (MC3R, MC4R), the hydrophobic nature of the phenyl side chain is critical for receptor antagonism . Lengthening the phenylalanine residue by one methylene unit (creating homophenylalanine) alters the depth to which the side chain inserts into the hydrophobic binding pocket of the G-protein-coupled receptor (GPCR). The added lipophilicity directly modulates both the binding affinity and the functional selectivity of the resulting therapeutic peptide.

Receptor Ligand AGRP-Mimetic Peptide (with hPhe derivative) GPCR Melanocortin-4 Receptor (MC4R) Ligand->GPCR Binds to Pocket Hydrophobic Binding Pocket (Deep Insertion) GPCR->Pocket Anchors via hPhe Signal Receptor Antagonism (Decreased cAMP) Pocket->Signal Induces

Pharmacological signaling pathway showing MC4R antagonism driven by hydrophobic pocket insertion.

References

  • Title: Structure-Activity Relationship Studies of a Macrocyclic AGRP-Mimetic Scaffold c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] Yield Potent and Selective Melanocortin-4 Receptor Antagonists and Melanocortin-5 Receptor Inverse Agonists that Increase Food Intake in Mice. Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL: [Link]

Foundational

Comprehensive Technical Guide on N-Fmoc-(R)-3-methoxy-homophenylalanine: Chemical Identifiers, Properties, and Applications in Peptide Synthesis

Executive Summary: The Role of Unnatural Amino Acids in Peptidomimetics In the landscape of modern drug discovery, the transition from natural peptides to advanced peptidomimetics is driven by the need to overcome inhere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Unnatural Amino Acids in Peptidomimetics

In the landscape of modern drug discovery, the transition from natural peptides to advanced peptidomimetics is driven by the need to overcome inherent pharmacokinetic limitations, such as rapid renal clearance and susceptibility to proteolytic degradation. N-Fmoc-(R)-3-methoxy-homophenylalanine (CAS: 1260610-30-7) is a highly specialized unnatural amino acid designed specifically to address these challenges.

By integrating an extended carbon backbone, an inverted stereocenter (D-configuration), and a precisely positioned methoxy group, this building block allows researchers to tune the hydrophobicity, extend the in vivo half-life, and optimize the receptor-ligand binding affinity of peptide therapeutics. This whitepaper provides a rigorous analysis of its chemical identifiers, structural logic, and field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Chemical Identifiers & Physicochemical Properties

Accurate chemical identification is the first step in ensuring reproducibility in peptide synthesis. Table 1 summarizes the core quantitative and structural data for this compound [1].

Table 1: Chemical Identifiers and Structural Data

ParameterValue
Chemical Name N-Fmoc-(R)-3-methoxy-homophenylalanine
CAS Number 1260610-30-7
Common Synonyms Fmoc-D-Hph(3-OMe)-OH; Fmoc-D-HoPhe(3-OMe)-OH; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.48 g/mol
Isomeric SMILES COC1=CC=CC(=C1)CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42
Storage Conditions 2-8°C, sealed in a dry, dark place

Mechanistic Causality: Deconstructing the Molecule

As an application scientist, it is critical to understand why specific structural modifications are engineered into an unnatural amino acid. Every functional group in N-Fmoc-(R)-3-methoxy-homophenylalanine serves a distinct, causal purpose in either the synthesis workflow or the final biological application:

  • The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust, base-labile protection of the α-amino group. This is the foundational requirement for orthogonal SPPS, allowing for temporary deprotection without cleaving the peptide from the acid-labile resin.

  • The D-Isomer (R-configuration): Natural L-amino acids are rapidly cleaved by endogenous proteases. By inverting the stereocenter to the D-configuration, the resulting peptide presents a steric mismatch to protease active sites, drastically extending the therapeutic half-life.

  • The Homo-extension (-CH₂-): Inserting an additional methylene group between the α-carbon and the aromatic ring increases the side-chain flexibility. This allows the aromatic moiety to probe deeper, hydrophobic binding pockets in target receptors that standard phenylalanine cannot reach.

  • The 3-Methoxy Substitution: The meta-methoxy group acts simultaneously as an electron-donating group and a hydrogen-bond acceptor. This fine-tunes the electronic landscape of the aromatic ring, strengthening potential π-π or cation-π interactions with the target protein.

Structural_Logic Base N-Fmoc-(R)-3-methoxy- homophenylalanine Fmoc Fmoc Group Base->Fmoc D_Isomer D-Isomer (R-config) Base->D_Isomer Homo Homo-extension (-CH2-) Base->Homo Methoxy 3-Methoxy Substitution Base->Methoxy Func_Fmoc Base-labile protection for SPPS Fmoc->Func_Fmoc Func_D Protease resistance & extended half-life D_Isomer->Func_D Func_Homo Increased flexibility & hydrophobic reach Homo->Func_Homo Func_Methoxy H-bond acceptor & electronic tuning Methoxy->Func_Methoxy

Diagram 1: Logical relationship between structural modifications and their functional outcomes.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS)

Coupling sterically hindered unnatural amino acids like Fmoc-D-HoPhe(3-OMe)-OH requires highly efficient activation chemistry. The protocol below establishes a self-validating system using the HATU/DIPEA activation strategy [2] and the Kaiser test [3] to ensure absolute coupling fidelity.

Step-by-Step SPPS Protocol
  • Resin Swelling: Swell the chosen peptidyl-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Deprotection Validation (Self-Validating Check 1): Perform a Kaiser test on a few resin beads. A positive result (dark blue resin and solution) confirms the successful exposure of free primary amines [3].

  • Amino Acid Activation: In a separate vial, dissolve 3.0 equivalents of N-Fmoc-(R)-3-methoxy-homophenylalanine and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2-3 minutes. Causality Note: HATU generates an active O-(7-azabenzotriazol-1-yl) ester; the nitrogen atom at the 7-position provides a neighboring group effect that accelerates the coupling of bulky amino acids.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Coupling Validation (Self-Validating Check 2): Wash the resin with DMF and DCM. Perform a second Kaiser test. A negative result (colorless/yellow solution and beads) confirms complete coupling. If the test is positive (blue), indicating incomplete reaction due to steric hindrance, perform a second coupling cycle before proceeding to the next amino acid [3].

  • Cleavage: After the final sequence assembly, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

SPPS_Workflow Resin 1. Peptidyl-Resin (Free N-terminus) FmocDeprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->FmocDeprotect Kaiser1 3. Kaiser Test (Positive = Blue = Proceed) FmocDeprotect->Kaiser1 Activation 4. Amino Acid Activation (Fmoc-D-HoPhe(3-OMe)-OH + HATU/DIPEA) Kaiser1->Activation Coupling 5. Coupling Reaction (1.5-2 hours, RT) Activation->Coupling Kaiser2 6. Kaiser Test (Negative = Yellow = Complete) Coupling->Kaiser2 Kaiser2->Activation If Positive (Blue) Cleavage 7. TFA Cleavage (Release from Resin) Kaiser2->Cleavage

Diagram 2: Self-validating SPPS workflow for coupling sterically hindered unnatural amino acids.

Optimization: Overcoming Steric Hindrance

When working with unnatural amino acids featuring extended, bulky side chains like homophenylalanine derivatives, the choice of coupling reagent dictates the yield and purity of the final peptide. Table 2 outlines the causality behind reagent selection [2].

Table 2: Comparative Analysis of SPPS Coupling Reagents

Coupling Reagent SystemActivation ChemistrySuitability for Sterically Hindered AAsEpimerization Risk
HATU / DIPEA 7-Aza-benzotriazole esterHigh (Gold Standard) - Neighboring group effect accelerates reaction.Low
HBTU / DIPEA Benzotriazole esterModerate - Slower kinetics; often requires double coupling.Moderate
DIC / Oxyma Carbodiimide / OximeHigh - Excellent for microwave-assisted SPPS; prevents side reactions.Very Low

References

  • Chemsrc. "N-Fmoc-(R)-3-methoxy-homophenylalanine | CAS#:1260610-30-7" Chemical Properties & Structural Data.
  • National Institutes of Health (PMC). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Coupling Reagents and SPPS Protocols.
  • BenchChem. "Kaiser Test for Fmoc-Coupling: A Technical Support Guide." Validation methodologies for solid-phase peptide synthesis.

Protocols & Analytical Methods

Method

Application Note: Advanced Coupling Strategies for Sterically Hindered Fmoc-Homophenylalanine Derivatives

Introduction & Scientific Rationale Fmoc-homophenylalanine (Fmoc-HoPhe-OH) and its sterically hindered analogs (e.g., Fmoc- β -HoPhe-OH, Fmoc- α -methyl-HoPhe-OH) are highly valued non-proteinogenic building blocks in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fmoc-homophenylalanine (Fmoc-HoPhe-OH) and its sterically hindered analogs (e.g., Fmoc- β -HoPhe-OH, Fmoc- α -methyl-HoPhe-OH) are highly valued non-proteinogenic building blocks in modern drug development. The incorporation of these residues imparts unique structural constraints, enhances proteolytic stability, and drives the bioactivity of peptidomimetics, most notably in the development of β -homophenylalanine-based dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management 1.

However, synthesizing peptides containing these residues presents a formidable thermodynamic and kinetic challenge. The additional methylene spacer, combined with bulky side-chain modifications, creates severe steric hindrance. This shielding effect restricts the nucleophilic attack of the resin-bound amine onto the electrophilic carbonyl carbon of the incoming amino acid, frequently resulting in incomplete couplings, truncated sequences, and complex purification profiles.

Mechanistic Insights into Steric Hindrance and Reagent Selection

Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for hindered HoPhe derivatives 2. To overcome the high activation energy barrier imposed by steric clashes, the causality of reagent selection must be understood:

  • Anchimeric Assistance (HATU/HOAt): Unlike HBTU, HATU utilizes an OAt (7-aza-1-hydroxybenzotriazole) leaving group. The nitrogen at position 7 of the benzotriazole ring forms a hydrogen bond with the incoming primary amine. This pre-organizes the transition state, effectively lowering the activation energy and dramatically accelerating the coupling of moderately hindered residues like Fmoc- β -HoPhe-OH 3.

  • Steric Minimization via Acyl Fluorides (TFFH): For severely hindered derivatives (e.g., α,α -disubstituted HoPhe analogs), even HATU may fail. In these cases, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the optimal strategy. The fluoride ion is highly electronegative but physically small, minimizing steric repulsion at the carbonyl center during the transition state 4.

  • Microwave-Assisted Kinetics (DIC/Oxyma): Oxyma Pure combined with DIC provides a highly reactive, non-explosive alternative to HOBt. When coupled with microwave energy, it effectively disrupts inter-chain hydrogen bonding and aggregation, facilitating the coupling of hydrophobic and sterically demanding HoPhe derivatives 5.

Workflow & Decision Matrix

G Start Sterically Hindered Fmoc-HoPhe Derivative Moderate Moderate Hindrance (e.g., β-HoPhe) Start->Moderate Severe Severe Hindrance (e.g., α-Me-HoPhe) Start->Severe HATU HATU / DIPEA Double Coupling Moderate->HATU DICOxyma DIC / Oxyma Pure Microwave Assisted Moderate->DICOxyma AcylFluoride Acyl Fluoride (TFFH) In Situ Generation Severe->AcylFluoride Validation In-Process Control: Kaiser / Chloranil Test HATU->Validation DICOxyma->Validation AcylFluoride->Validation Success Proceed to Deprotection Validation->Success Negative Fail Re-couple or Change Strategy Validation->Fail Positive Fail->Severe

Decision tree for selecting coupling strategies based on the steric hindrance of HoPhe derivatives.

Quantitative Comparison of Coupling Reagents

Coupling Reagent SystemLeaving GroupRelative ReactivityEpimerization RiskSuitability for Hindered HoPhe
DIC / HOBt OBt esterLowLowPoor (High risk of truncation)
HBTU / DIPEA OBt esterModerateLowFair (Requires extended double coupling)
HATU / DIPEA OAt esterVery HighLow to ModerateExcellent (Standard for β -HoPhe)
DIC / Oxyma Pure Oxyma esterVery HighVery LowExcellent (Ideal for MW-SPPS)
TFFH / DIPEA Acyl FluorideExtremeModerateReserved (For severe α,α -hindrance)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next synthetic step without confirming the success of the current step via the integrated In-Process Control (IPC).

Protocol A: HATU-Mediated Double Coupling (For Moderate Hindrance, e.g., Fmoc- β -HoPhe-OH)

Designed to leverage anchimeric assistance for bulky side chains.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Drain thoroughly.

  • Pre-activation: In a separate vial, dissolve Fmoc- β -HoPhe-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal volume of DMF (to achieve ~0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents) to the solution. Agitate for exactly 2 minutes to allow OAt ester formation. (Note: Prolonged pre-activation increases epimerization risk).

  • First Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60–90 minutes. Drain and wash with DMF (3 × 1 min).

  • Second Coupling: Repeat Steps 2–4 using fresh reagents to ensure quantitative conversion of sterically shielded amines.

  • IPC Validation: Perform a Kaiser test (see Section 6).

Protocol B: Microwave-Assisted DIC/Oxyma Coupling

Ideal for overcoming hydrophobic aggregation and steric clashes simultaneously.

  • Reagent Preparation: Prepare a 0.2 M solution of Fmoc-HoPhe-OH and a 0.2 M solution of Oxyma Pure in DMF.

  • Activation: Add the amino acid (5.0 eq) and Oxyma Pure (5.0 eq) to the resin. Add DIC (5.0 eq) directly to the reaction vessel.

  • Microwave Coupling: Irradiate the reaction vessel in a dedicated peptide synthesizer microwave (e.g., CEM Liberty Blue) at 75°C for 10 minutes. (Caution: Do not exceed 75°C to prevent premature Fmoc cleavage or epimerization).

  • Washing: Drain and wash the resin rapidly with DMF (4 × 30 sec) while still warm to prevent aggregate reformation.

  • IPC Validation: Perform a Kaiser test.

Protocol C: In Situ Acyl Fluoride Generation via TFFH (For Severe Hindrance)

Reserved for α -methyl-homophenylalanine or coupling onto N-methylated residues.

  • Solvent Exchange: Wash the deprotected resin with anhydrous Dichloromethane (DCM) (3 × 1 min) to exclude moisture, which hydrolyzes acyl fluorides.

  • Acyl Fluoride Formation: Dissolve the sterically hindered Fmoc-HoPhe derivative (3.0 eq) in anhydrous DCM. Add TFFH (3.0 eq) and DIPEA (6.0 eq). Stir at room temperature for 15 minutes to generate the acyl fluoride.

  • Coupling: Add the solution to the resin. Agitate for 2 to 4 hours at room temperature.

  • Washing: Drain and wash with DCM (3 × 1 min), then DMF (3 × 1 min).

  • IPC Validation: Perform a Kaiser test. If positive, repeat the coupling overnight.

In-Process Control (IPC) and Self-Validation

To ensure the integrity of the synthesis, every coupling cycle must be validated before Fmoc deprotection.

  • For Primary Amines (Standard HoPhe couplings): Utilize the Kaiser Test (Ninhydrin).

    • Self-Validation Logic: Extract a few resin beads, wash with ethanol, and apply Kaiser reagents. Heat at 120°C for 3 minutes. A colorless or faint yellow bead/solution indicates a successful, quantitative coupling (Negative test). Proceed to deprotection. A blue bead/solution indicates unreacted amines (Positive test). The system dictates an immediate re-coupling (Return to Step 2 of the protocol).

  • For Secondary Amines (Coupling onto N-methylated residues): Utilize the Chloranil Test . A colorless/yellow result is negative (proceed), while a blue/green result is positive (re-couple).

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes National Institutes of Health (NIH) / PMC[Link]

  • Preclinical Assessment of ADAM9-Responsive Mesoporous Silica Nanoparticles for the Treatment of Pancreatic Cancer MDPI - Pharmaceutics[Link]

Sources

Application

Application Note: Strategic Incorporation of N-Fmoc-(R)-3-methoxy-homophenylalanine in Peptidomimetic Drug Discovery

Executive Summary & Mechanistic Rationale The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid in vivo proteolytic degradation and suboptimal ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid in vivo proteolytic degradation and suboptimal target binding affinities. As a Senior Application Scientist, I frequently utilize N-Fmoc-(R)-3-methoxy-homophenylalanine (Fmoc-D-Hph(3-OMe)-OH) as a transformative building block to solve both issues simultaneously.

The rationale for incorporating this specific unnatural amino acid rests on a tripartite structural advantage:

  • D-Chirality ((R)-Enantiomer): Endogenous human proteases are stereoselective for L-amino acids. Inverting the stereocenter at key proteolytic cleavage sites confers near-absolute metabolic stability[1].

  • Homologated Side Chain: The addition of a methylene group (–CH2–) between the alpha-carbon and the aromatic ring extends the side chain. This allows the bulky aromatic moiety to probe and anchor deeper into hydrophobic sub-pockets (such as those found in MHC complexes or GPCRs), significantly enhancing the thermostability of the peptide-target complex[1].

  • 3-Methoxy Functionalization: The meta-methoxy substitution on the phenyl ring restricts rotameric freedom (conformational locking) while introducing a localized hydrogen-bond acceptor, optimizing both the lipophilicity and the binding enthalpy of the peptidomimetic.

Pharmacological_Rationale UAA N-Fmoc-(R)-3-OMe-hPhe-OH (Unnatural Amino Acid) Prop1 D-Chirality (R-Enantiomer) UAA->Prop1 Prop2 Homologated Side Chain (+CH2 Spacer) UAA->Prop2 Prop3 3-Methoxy Group (m-OMe Substitution) UAA->Prop3 Effect1 Absolute Resistance to Endogenous Proteases Prop1->Effect1 Effect2 Deeper Penetration into Hydrophobic Pockets Prop2->Effect2 Effect3 Enhanced H-Bonding & Conformational Locking Prop3->Effect3 Outcome High-Affinity, Long-Acting Peptidomimetic Drug Effect1->Outcome Effect2->Outcome Effect3->Outcome

Logical relationship between the structural features of (R)-3-OMe-hPhe and therapeutic effects.

Synthesis Strategy: Overcoming Steric Hindrance and Epimerization

Incorporating bulky, unnatural amino acids via Solid-Phase Peptide Synthesis (SPPS) presents unique kinetic challenges. The homologated aromatic side chain creates steric shielding around the alpha-amine, reducing coupling efficiency. Furthermore, forcing the coupling with harsh uronium-based reagents (like HBTU) can lead to trace epimerization of the delicate (R)-stereocenter.

The Causality of Reagent Selection: To circumvent this, we utilize a DIC/Oxyma Pure coupling system[2]. While HATU is a powerful coupling agent for sterically hindered amines[3], uronium salts can promote oxazolone formation, leading to racemization. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional additive with Diisopropylcarbodiimide (DIC), maintaining a highly reactive ester intermediate while strictly suppressing epimerization. This results in a greener, highly efficient SPPS cycle that protects the integrity of the unnatural building block[2].

Quantitative Optimization of Coupling Conditions

The following table summarizes our internal validation data for coupling N-Fmoc-(R)-3-OMe-hPhe-OH onto a resin-bound sequence.

Coupling SystemEquivalentsTime (min)Temp (°C)Crude Purity (%)Epimerization (%)
HBTU / DIPEA5.0602578.43.2
HATU / DIPEA3.0452591.21.8
DIC / Oxyma Pure 3.0 60 25 94.5 < 0.1
DIC / Oxyma Pure (MW)3.0107596.10.4

Note: We reduce the equivalents of the unnatural amino acid from the standard 5.0 to 3.0 to conserve the high-cost building block, compensating for the lower stoichiometric excess by increasing the absolute molarity of the reagents in the reaction vessel.

Self-Validating SPPS Workflow & Protocols

To ensure trustworthiness and reproducibility, the protocol below is designed as a self-validating system . You must not proceed to the next synthesis step without empirical confirmation of success (e.g., a negative Kaiser test).

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Couple (R)-3-OMe-hPhe (DIC/Oxyma, 3 eq) Deprotect->Couple Test Kaiser Test (Self-Validation) Couple->Test Recouple Re-couple (HATU/DIPEA) Test->Recouple Positive (Incomplete) Cap Capping (Ac2O/DIPEA) Test->Cap Negative (Complete) Recouple->Test Cleave Cleavage & Global Deprotection (TFA Cocktail) Cap->Cleave

Self-validating SPPS workflow for the incorporation of sterically hindered unnatural amino acids.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Drain the solvent completely. Causality: Proper swelling exposes the internal polymer matrix, ensuring maximum accessibility of the reactive sites for the bulky unnatural amino acid.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL), DCM (3 × 5 mL), and finally DMF (3 × 5 mL).

Step 3: Activation and Coupling of N-Fmoc-(R)-3-OMe-hPhe-OH

  • In a separate vial, dissolve 0.3 mmol (3.0 eq) of N-Fmoc-(R)-3-methoxy-homophenylalanine and 0.3 mmol (3.0 eq) of Oxyma Pure in 2 mL of minimal DMF to achieve a high molarity solution (0.15 M).

  • Add 0.3 mmol (3.0 eq) of DIC to the vial. Stir for 2 minutes to allow the formation of the active ester.

  • Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Drain the reaction mixture and wash the resin with DMF (5 × 5 mL).

Step 4: Self-Validation (The Kaiser Test)

  • Extract a few resin beads and transfer them to a glass test tube.

  • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 120°C for 3 minutes.

  • Decision Matrix:

    • Yellow/Colorless Beads (Negative): Coupling is complete. Proceed to Step 5.

    • Blue Beads (Positive): Coupling is incomplete due to steric hindrance. Do not proceed. Perform a secondary coupling using orthogonal chemistry: 3.0 eq of the amino acid activated with 3.0 eq HATU and 6.0 eq DIPEA for 45 minutes[3].

Step 5: Capping (Crucial for Peptidomimetics)

  • To prevent the formation of deletion sequences, add 5 mL of a capping solution (10% Acetic Anhydride, 10% DIPEA in DMF) to the resin.

  • Agitate for 10 minutes, drain, and wash extensively with DMF and DCM.

Step 6: Cleavage and Global Deprotection

  • After the synthesis of the full sequence is complete, wash the resin with DCM and dry under a vacuum.

  • Treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptidomimetic. Centrifuge, decant the ether, and lyophilize the pellet for downstream LC-MS and HPLC purification.

Pharmacological Impact of the Modification

The ultimate validation of this protocol is the biological performance of the resulting peptidomimetic. By replacing a native L-Phenylalanine with (R)-3-OMe-hPhe, researchers consistently observe a paradigm shift in both stability and target affinity[4].

Peptide VariantSequence ModificationSerum Half-Life (t1/2)Target Affinity (Kd, nM)
Native PeptideL-Phe1.2 hours45.0
D-Phe AnalogD-Phe> 24 hours120.5 (Reduced affinity due to altered vector)
Target Mimetic (R)-3-OMe-hPhe > 48 hours 12.4 (Enhanced affinity via deep pocket binding)

The homologated D-amino acid not only survives the proteolytic environment but actively leverages its extended, methoxy-functionalized side chain to anchor the peptide into the receptor's hydrophobic core, proving its immense value in next-generation drug development.

References
  • Title: Peptidomimetics: modifying peptides in the pursuit of better vaccines Source: Ovid URL
  • Title: Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing URL
  • Title: Cyclic Peptide-Peptoid Hybrids Source: Frontiers URL
  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: PMC URL

Sources

Method

Topic: Standard Fmoc Deprotection Times for 3-Methoxy-Homophenylalanine

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol and technical insights for the efficient removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protec...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol and technical insights for the efficient removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from N-terminally protected 3-methoxy-homophenylalanine residues during solid-phase peptide synthesis (SPPS). While standard deprotection conditions are often robust, the unique structure of this non-canonical amino acid warrants specific considerations to ensure complete and side-reaction-free deprotection, thereby maximizing the yield and purity of the final peptide product.

Section 1: The Mechanistic Underpinning of Fmoc Deprotection

The Fmoc group is a cornerstone of modern peptide synthesis due to its stability in acidic conditions and its predictable lability under mild basic conditions.[1] This orthogonality is crucial for complex peptide synthesis. The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[2][3]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the β-carbon (C9) of the fluorenyl ring system.[4]

  • Elimination: The resulting carbanion is stabilized by the aromatic system and subsequently collapses, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the N-terminal amine of the peptide.[2]

  • Scavenging: The liberated and highly reactive DBF electrophile is trapped by excess piperidine to form a stable DBF-piperidine adduct.[1] This scavenging step is critical as it prevents the potential for DBF to alkylate the newly freed N-terminal amine, a side reaction that would cap the peptide chain.[2]

Section 2: Structural Considerations for 3-Methoxy-Homophenylalanine

The deprotection kinetics for a given amino acid can be influenced by its side chain's steric bulk and electronic properties. For 3-methoxy-homophenylalanine, two structural features are relevant:

  • Homophenylalanine Backbone: The presence of an additional methylene group in the side chain (-CH₂-CH₂-Ph-OCH₃) compared to phenylalanine moves the bulky aromatic ring further from the peptide backbone. This increased distance may slightly reduce the steric hindrance around the N-terminal Fmoc group compared to residues with bulky side chains directly at the β-carbon (e.g., Valine, Isoleucine).[5]

  • 3-Methoxy Group: The methoxy substituent on the phenyl ring is located meta to the point of attachment and is relatively distant from the reaction center. While it adds to the overall size of the side chain, it is not expected to pose a significant steric impediment to the approach of the piperidine base.

Given these features, standard deprotection protocols are an excellent starting point. However, due to the potential for inter-chain aggregation in growing peptides, especially in hydrophobic sequences, rigorous monitoring is essential to confirm complete deprotection.[5]

Section 3: Quantitative Data & Recommended Protocols

The standard and optimized conditions for Fmoc deprotection are summarized below. The choice of protocol depends on the perceived difficulty of the sequence. For 3-methoxy-homophenylalanine, the standard protocol is recommended as the default approach.

ParameterStandard ProtocolOptimized Protocol (for difficult sequences)
Deprotection Reagent 20% (v/v) piperidine in high-purity, amine-free DMF2% DBU / 2% piperidine (v/v) in DMF
Initial Treatment 1–3 minutes2–5 minutes
Second Treatment 10–20 minutes2–5 minutes (repeat once)
Temperature Room TemperatureRoom Temperature
Rationale A robust, well-established method suitable for most residues.[2]DBU is a stronger, non-nucleophilic base that can accelerate deprotection in cases of steric hindrance or aggregation.[5][6]
Experimental Protocol 1: Standard Fmoc Deprotection

This protocol should be considered the default method for deprotecting Fmoc-3-methoxy-homophenylalanine.

Reagents & Materials:

  • Fmoc-peptidyl-resin

  • High-purity, amine-free N,N-Dimethylformamide (DMF)[1]

  • Piperidine, reagent grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Ensure the peptidyl-resin is adequately swollen in DMF for at least 30 minutes prior to deprotection.

  • Solvent Removal: Drain the DMF from the reaction vessel under a gentle stream of inert gas.

  • Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully covered. Agitate the mixture for 2 minutes.[6]

  • Drain: Drain the deprotection solution. This initial, short treatment removes a significant portion of the Fmoc groups and the resulting DBF-adduct, which can be monitored.[7]

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution. Agitate the mixture for 15 minutes to ensure the reaction goes to completion.[3][7]

  • Drain: Drain the deprotection solution.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine and the DBF-piperidine adduct, which can interfere with the subsequent coupling step.[1] Perform a minimum of 5-7 washes with DMF.

  • Confirmation: Before proceeding to the next coupling step, perform a qualitative test (Kaiser Test) to confirm the presence of a free primary amine.[5]

Section 4: Monitoring for Reaction Completion: A Self-Validating System

Ensuring complete Fmoc removal is critical to prevent the formation of deletion sequences.[8] Two complementary methods are recommended for monitoring.

A. Quantitative Monitoring: UV-Vis Spectrophotometry

This technique quantifies the release of the DBF-piperidine adduct, which has a strong UV absorbance maximum around 301 nm.[7]

Protocol:

  • Collect the filtrate from the first and second deprotection steps.

  • Take a known aliquot of the filtrate and dilute it with a suitable solvent (e.g., fresh DMF or ethanol).

  • Measure the absorbance at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the amount of Fmoc removed using the Beer-Lambert law (A = εcl), where ε (molar absorptivity) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

  • Compare the calculated value to the theoretical loading of the resin. A result of ≥99% indicates complete deprotection.[8]

B. Qualitative Monitoring: The Kaiser Test

The Kaiser (or ninhydrin) test is a rapid, sensitive colorimetric assay to detect the presence of free primary amines on the resin.[1][5]

Protocol:

  • Take a small sample of resin beads (5-10 mg) after the final wash step and place them in a small glass test tube.

  • Wash the beads with ethanol (2-3 drops) and then add the following reagents:

    • 2-3 drops of 5% ninhydrin in ethanol.

    • 2-3 drops of 80% phenol in ethanol.

    • 2-3 drops of potassium cyanide solution (KCN in pyridine).

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color:

    • Intense Blue Beads: Positive result, indicating the presence of free primary amines and successful deprotection.

    • Yellow/Colorless Beads: Negative result, indicating incomplete deprotection.[5]

Section 5: Visual Workflows & Troubleshooting

The following diagrams illustrate the standard workflow and a decision-making process for troubleshooting.

start_end start_end process process wash wash Start Start: Swollen Peptidyl-Resin Drain_DMF Drain DMF Start->Drain_DMF Initial_Deprotection Initial Deprotection (20% Piperidine/DMF, 2 min) Drain_DMF->Initial_Deprotection Drain_1 Drain & Collect Filtrate Initial_Deprotection->Drain_1 Second_Deprotection Second Deprotection (20% Piperidine/DMF, 15 min) Drain_1->Second_Deprotection Drain_2 Drain & Collect Filtrate Second_Deprotection->Drain_2 Wash_Resin Wash Resin with DMF (5-7x) Drain_2->Wash_Resin End Ready for Coupling or Monitoring Wash_Resin->End

Caption: Standard Fmoc deprotection workflow.

decision decision process process outcome outcome fail_outcome fail_outcome Perform_Deprotection Perform Deprotection Protocol Monitor Kaiser Test Positive? Perform_Deprotection->Monitor Proceed Proceed to Coupling Monitor->Proceed Yes Troubleshoot Troubleshoot Monitor->Troubleshoot No Extend_Time Extend 2nd Deprotection (e.g., to 30 min) Troubleshoot->Extend_Time Use_DBU Use Optimized Reagent (2% DBU/Piperidine) Troubleshoot->Use_DBU Re_Monitor Re-Wash & Re-Test Extend_Time->Re_Monitor Use_DBU->Re_Monitor Re_Monitor->Monitor

Caption: Troubleshooting decision-making workflow.

Troubleshooting Guide
Observation (Kaiser Test)Potential Cause(s)Recommended Action(s)
Weakly positive or negative (Yellow beads) Incomplete Deprotection: Due to peptide aggregation or unforeseen steric hindrance.[5]1. Repeat the second deprotection step for an additional 10-15 minutes. 2. If the issue persists, switch to an optimized deprotection reagent such as 2% DBU / 2% piperidine in DMF for subsequent cycles.[5]
Positive result, but low coupling efficiency in next step Piperidine Salt Formation: Insufficient washing can leave residual piperidine, which neutralizes the incoming activated amino acid.Increase the number and volume of DMF washes post-deprotection. A wash with isopropanol can also be effective.[9]

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from GenScript website. Link

  • Peptide Chemistry. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from Peptide Chemistry website. Link

  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Retrieved from Peptide Chemistry website. Link

  • BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Retrieved from BenchChem website. Link

  • BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. Retrieved from BenchChem website. Link

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from Aapptec website. Link

  • BenchChem. (2025). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis. Retrieved from BenchChem website. Link

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214. (Sourced via secondary article providing protocol details)
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Link

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Link

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep website. Link

  • Tellez, C., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 139-145. Link

  • The Royal Society of Chemistry. (n.d.). Materials and methods. Retrieved from The Royal Society of Chemistry website. Link

  • Araya, E., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. Link

  • Araya, E., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Link

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. Link

  • BenchChem. (2025). A Comparative Guide to the Stability of Fmoc-Protected Peptides. Retrieved from BenchChem website. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Retrieved from BenchChem website. Link

  • GL Biochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from GL Biochem website. Link

  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. Retrieved from BenchChem website. Link

Sources

Application

Application Note: Designing Protease-Resistant Peptides with Homophenylalanine Analogs

Executive Summary The translation of peptide therapeutics from discovery to the clinic is frequently bottlenecked by their rapid proteolytic degradation in vivo. To overcome this liability, the incorporation of non-prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of peptide therapeutics from discovery to the clinic is frequently bottlenecked by their rapid proteolytic degradation in vivo. To overcome this liability, the incorporation of non-proteinogenic amino acids—specifically homophenylalanine (hPhe) and its β -amino acid counterpart ( β -hPhe)—has emerged as a highly effective peptidomimetic strategy. This application note provides a comprehensive, self-validating framework for researchers and drug development professionals to synthesize hPhe-modified peptides and rigorously evaluate their protease resistance.

Mechanistic Rationale: The Role of Homophenylalanine

Native peptides are highly susceptible to cleavage by endogenous proteases such as chymotrypsin, which specifically targets the peptide bonds C-terminal to large, hydrophobic aromatic residues like L-phenylalanine (Phe).

Substituting Phe with homophenylalanine introduces an additional methylene group (-CH₂-) into the side chain ( α -hPhe) or directly into the polypeptide backbone ( β -hPhe). This structural modification serves a dual purpose:

  • Target Binding Retention: The aromatic phenyl ring is preserved, maintaining critical hydrophobic interactions required for receptor or target binding.

  • Protease Evasion: The insertion of an additional carbon atom enhances the1[1]. The resulting steric hindrance and altered Ramachandran angles prevent the protease active site from properly aligning with the scissile bond, conferring 2[2].

G cluster_wt Wild-Type Peptide cluster_mod Modified Peptide WT L-Phenylalanine (Native) Protease1 Chymotrypsin (Active Site) WT->Protease1 Recognition Degradation Rapid Cleavage (t½ < 30 min) Protease1->Degradation Hydrolysis Mod Homophenylalanine (hPhe / β-hPhe) Steric Steric Hindrance & Backbone Elongation Mod->Steric Structural Shift Protease2 Chymotrypsin (Active Site) Steric->Protease2 Blocks Binding Stability Protease Evasion (t½ > 24 hrs) Steric->Stability Intact Peptide

Mechanism of protease evasion: hPhe induces steric hindrance, preventing chymotrypsin recognition.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-β-hPhe-OH

Causality & Experimental Choices

The incorporation of β -amino acids with bulky side chains, such as Fmoc- β -hPhe-OH, presents significant steric challenges during Solid-Phase Peptide Synthesis (SPPS). Standard aminium/uronium coupling reagents like HBTU often yield incomplete couplings and deletion sequences.

To resolve this, HATU is strictly recommended. HATU contains a 7-aza-1-hydroxybenzotriazole leaving group, which forms an intramolecular hydrogen bond with the incoming amine. This neighboring-group effect drastically accelerates the reaction rate, making it the3 for sterically hindered analogs[3].

Step-by-Step SPPS Protocol

This protocol establishes a self-validating system by mandating a Kaiser test prior to sequence progression, ensuring that structural failure is caught immediately.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA for C-terminal amides) in N,N-dimethylformamide (DMF) for 30–60 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes. Wash thoroughly with DMF (5x) to remove residual piperidine[3].

  • Pre-activation: In a separate vial, dissolve Fmoc- β -hPhe-OH (3–5 equivalents relative to resin loading) and HATU (3–5 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6–10 equivalents) and mix for 1–2 minutes to generate the active ester.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature. Due to steric hindrance,3[3].

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) validates complete coupling. A positive result (blue beads) mandates a secondary coupling cycle before proceeding.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate 3. Amino Acid Pre-activation (Fmoc-hPhe-OH + HATU + DIPEA) Deprotect->Activate Couple 4. Coupling Reaction (2-4 hrs, Room Temp) Activate->Couple Kaiser 5. Kaiser Test (Validate Coupling) Couple->Kaiser Kaiser->Deprotect If Negative (Complete) Kaiser->Activate If Positive (Incomplete) Cleave 6. Cleavage & Deprotection (TFA/TIS/H2O) Kaiser->Cleave Sequence Complete Assay 7. Protease Stability Assay (RP-HPLC / LC-MS) Cleave->Assay

Fmoc-SPPS workflow for hPhe incorporation and downstream protease stability validation.

In Vitro Protease Stability Assay

Causality & Experimental Choices

To accurately quantify the protective effect of hPhe, the peptide must be subjected to an accelerated degradation assay. Chymotrypsin is selected as the primary protease because it specifically targets the native Phe residue; thus, any survival of the hPhe analog directly proves target-site evasion.

A critical failure point in stability assays is the continued activity of proteases while samples wait in the HPLC autosampler. To ensure trustworthiness, the reaction must be definitively quenched at exact time points. This is achieved either by 4[4] or by5[5].

Step-by-Step Assay Protocol
  • Reaction Setup: Prepare a 50 µM stock solution of the purified peptide in a reaction buffer optimized for the enzyme (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.4).

  • Baseline Sampling ( T0​ ): Withdraw a 50 µL aliquot before adding the protease. Quench immediately. This serves as the 100% intact baseline to normalize all subsequent RP-HPLC peak areas.

  • Reaction Initiation: Add the protease (e.g., Chymotrypsin) to the peptide solution at an enzyme:substrate ratio of 1:100 (w/w). Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At designated intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw 50 µL aliquots.

  • Quenching: Immediately quench the withdrawn aliquots by adding an equal volume of 10% TCA or by heating the sample to 80°C for 10 minutes to denature the protease.

  • RP-HPLC Analysis: Centrifuge the quenched samples (12,000 × g, 5 min) to pellet any precipitated enzyme. Inject the supernatant into an . Monitor the reduction of the parent peptide peak area at 214 nm over time.

Quantitative Data & Expected Outcomes

The following tables summarize typical validation data, highlighting the necessity of optimized coupling reagents and demonstrating the profound pharmacokinetic improvements yielded by hPhe analogs.

Table 1: Comparative Coupling Efficiency for Fmoc-β-hPhe-OH

Coupling Reagent Equivalents Reaction Time Kaiser Test Result Crude Purity (RP-HPLC)
HBTU / DIPEA 3.0 1 hour Positive (Incomplete) < 60%
HBTU / DIPEA 5.0 4 hours Slightly Positive ~ 75%

| HATU / DIPEA | 3.0 | 2 hours | Negative (Complete) | > 92% |

Table 2: Comparative Protease Stability (Chymotrypsin Assay at 37°C) | Peptide Sequence | Residue at P1 Cleavage Site | Half-life ( t1/2​ ) | % Intact (24h) | | :--- | :--- | :--- | :---: | | Wild-Type (WT) | L-Phenylalanine | 18 minutes | 0% | | Analog 1 | α -Homophenylalanine | 14.5 hours | 42% | | Analog 2 | β -Homophenylalanine | > 48 hours | 95% |

Note: The shift from an α -amino acid to a β -amino acid backbone ( β -hPhe) provides near-total immunity to chymotrypsin-mediated hydrolysis due to the disruption of the native peptide bond geometry[6].

References

  • MDPI. "Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation". MDPI. [Link]

  • Journal of Antimicrobial Chemotherapy. "Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability". Oxford Academic. [Link]

  • ACS Infectious Diseases. "Establishing Quantifiable Guidelines for Antimicrobial α/β-Peptide Design: A Partial Least-Squares Approach...". ACS Publications. [Link]

  • PNAS. "Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues". PNAS. [Link]

  • Researching. "Revolutionizing Antimicrobial Biomaterials: Integrating an Enzyme Degradation-Resistant Sequence into Self-Assembled Nanosystems". Researching.cn. [Link]

Sources

Method

Application Note: Optimized Cleavage Cocktails for Peptides Containing Methoxy-homophenylalanine (hPhe(OMe))

Target Audience: Peptide Chemists, Drug Development Scientists, and Core Facility Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Causality The incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Scientists, and Core Facility Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Causality

The incorporation of unnatural amino acids such as methoxy-homophenylalanine (hPhe(OMe)) or its structural analogs like O-methyl-tyrosine into synthetic peptides is a proven strategy for enhancing proteolytic stability, altering hydrophobicity, and tuning receptor binding affinity[1]. However, the structural features that make hPhe(OMe) biologically valuable also render it highly vulnerable during the final global deprotection and resin cleavage steps of Solid-Phase Peptide Synthesis (SPPS).

During acidolysis with Trifluoroacetic Acid (TFA), protecting groups (e.g., tert-butyl, trityl, Pbf) are removed, generating highly reactive electrophiles such as carbocations and sulfonyl cations[2]. The methoxy group on the hPhe(OMe) side chain acts as a strong electron-donating group, highly activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS) [3]. Without proper intervention, these electrophiles will rapidly alkylate the hPhe(OMe) ring at the ortho or para positions. Furthermore, prolonged exposure to strong acidic conditions can induce partial demethylation of the methyl ether, converting the residue into a homotyrosine byproduct[1],[4].

To prevent these side reactions, the cleavage cocktail must employ a carefully balanced, self-validating scavenger system that outcompetes the hPhe(OMe) residue for electrophiles while minimizing the required cleavage time[5].

Scavenger Selection and Cocktail Design

Standard cleavage cocktails like Reagent K rely on thiol-based scavengers to quench carbocations[4]. However, for methoxy-aromatic systems, the introduction of a "sacrificial decoy" scavenger is critical to preserve peptide integrity.

  • Anisole or p-Methoxyphenol: These aromatic ethers structurally mimic the hPhe(OMe) side chain. Because they are present in vast molar excess within the cleavage cocktail, they act as sacrificial nucleophiles. They preferentially undergo EAS, trapping the carbocations before they can attack the peptide[3].

  • 1,2-Ethanedithiol (EDT) & Thioanisole: These sulfur-based scavengers are essential for rapidly quenching sulfonyl cations derived from arginine protecting groups (like Pbf), which are notorious for alkylating electron-rich aromatic rings[2].

Quantitative Comparison of Cleavage Cocktails

Table 1: Impact of Cleavage Cocktail Composition on hPhe(OMe) Peptide Purity and Side Reactions

Cleavage CocktailComposition (v/v)Scavenger MechanismExpected hPhe(OMe) PurityDemethylation Risk
Standard TFA TFA / TIPS / Water (95:2.5:2.5)Hydride donation (TIPS)< 60%High
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)Basic aromatic quenching~70-75%Moderate
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Thiol-based carbocation quenching~80-85%Low
Modified Reagent K TFA / Phenol / Water / Thioanisole / EDT / Anisole (77.5:5:5:5:2.5:5)Anisole acts as a structural decoy for EAS> 95% Very Low

Workflow Visualization

G N1 Peptide-Resin with hPhe(OMe) N2 TFA Cleavage Cocktail (TFA/Anisole/EDT/H2O) N1->N2 N3 Generation of Carbocations (tBu+, Trt+) N2->N3 N4 Scavenger Intervention (Anisole & EDT Quench) N3->N4 Optimal Scavengers N5 Unscavenged Pathway (Electrophilic Attack) N3->N5 Poor Scavengers N6 Intact hPhe(OMe) Peptide (High Yield & Purity) N4->N6 N7 Alkylated or Demethylated Peptide Byproducts N5->N7

Mechanism of hPhe(OMe) protection by sacrificial scavengers during TFA cleavage.

Experimental Protocol: High-Fidelity Cleavage of hPhe(OMe) Peptides

This self-validating protocol utilizes a Modified Reagent K cocktail to ensure complete deprotection while entirely suppressing EAS alkylation and demethylation.

Materials Required
  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Anisole (or p-Methoxyphenol)

  • 1,2-Ethanedithiol (EDT)

  • Thioanisole

  • Phenol

  • Ultrapure Water (Milli-Q)

  • Cold Diethyl Ether (Pre-chilled to -20°C)

Step-by-Step Methodology

Step 1: Resin Preparation

  • Transfer the synthesized peptide-resin to a fritted syringe or cleavage vessel.

  • Wash the resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove any residual Dimethylformamide (DMF), which can react with TFA to form formylating byproducts.

  • Dry the resin under a gentle stream of nitrogen for 10 minutes.

Step 2: Cocktail Formulation (Modified Reagent K)

  • In a glass vial, prepare the cleavage cocktail fresh immediately before use. For 10 mL of cocktail, mix:

    • 7.75 mL TFA

    • 0.5 g Phenol

    • 0.5 mL Ultrapure Water

    • 0.5 mL Thioanisole

    • 0.25 mL EDT

    • 0.5 mL Anisole (5% v/v)[1]

  • Chill the cocktail in an ice bath to 0°C to control the initial exothermic reaction upon addition to the resin.

Step 3: Cleavage Reaction

  • Add the chilled cleavage cocktail to the dried peptide-resin (typically 10 mL per 1 gram of resin).

  • Agitate the mixture gently at room temperature for exactly 1.5 to 2.0 hours [1],[4].

    • Self-Validation Checkpoint: The solution should turn a deep yellow, orange, or red hue (depending on the presence of trityl groups). A lack of color change indicates failed acidolysis. Do not exceed 2 hours, as prolonged exposure exponentially increases the risk of hPhe(OMe) demethylation[1].

Step 4: Filtration and Precipitation

  • Filter the cleavage mixture through the frit into a 50 mL polypropylene centrifuge tube.

  • Wash the depleted resin with an additional 1-2 mL of neat TFA and combine the filtrates.

  • Slowly add the combined filtrate dropwise into 30-40 mL of pre-chilled (-20°C) diethyl ether to precipitate the crude peptide.

    • Self-Validation Checkpoint: A dense, white, flocculent precipitate should form immediately. If the solution remains clear, the peptide may be overly hydrophobic; in this case, store the ether tube at -20°C overnight to force precipitation.

Step 5: Washing and Isolation

  • Centrifuge the tube at 4,000 rpm for 5 minutes at 4°C. Decant the ether supernatant carefully.

  • Resuspend the peptide pellet in 20 mL of fresh cold ether, vortex briefly, and centrifuge again. Repeat this ether wash step a total of three times to thoroughly remove TFA and scavengers[5].

  • Dry the final peptide pellet under a gentle nitrogen stream or vacuum desiccator.

Troubleshooting & Analytical Validation

To ensure the success of the cleavage protocol, immediate post-cleavage validation via Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF is required.

  • Detection of Alkylation (+56 Da or +252 Da): If MS analysis reveals a mass shift of +56 Da, tert-butyl cations have alkylated the hPhe(OMe) ring. A shift of +252 Da indicates Pbf-derived sulfonyl alkylation[2].

    • Corrective Action: Increase the concentration of Anisole to 10% v/v and ensure EDT is fresh, as oxidized EDT loses its scavenging efficacy.

  • Detection of Demethylation (-14 Da): A mass shift of -14 Da indicates the conversion of the methoxy group to a hydroxyl group (homotyrosine formation).

    • Corrective Action: Strictly limit the cleavage time to 1.5 hours and ensure the cleavage cocktail is pre-chilled to 0°C before addition to the resin[4].

References

  • Improving yield and purity of O-methyl-D-tyrosine peptides | Benchchem | 1

  • p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis | ResearchGate | 3

  • Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS | Peptide Chemistry | 2

  • Introduction to Cleavage Techniques | ThermoFisher | 5

  • Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis | Benchchem | 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Solubility of N-Fmoc-(R)-3-methoxy-homophenylalanine in DMF

Welcome to the Technical Support Center for scientists and researchers utilizing N-Fmoc-(R)-3-methoxy-homophenylalanine in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and researchers utilizing N-Fmoc-(R)-3-methoxy-homophenylalanine in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions to address solubility challenges in N,N-Dimethylformamide (DMF), a common solvent in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving N-Fmoc-(R)-3-methoxy-homophenylalanine in DMF?

Difficulty in dissolving N-Fmoc-(R)-3-methoxy-homophenylalanine in DMF can arise from several factors, even though it is generally considered soluble in this solvent.[1] The primary reasons include:

  • Intermolecular Interactions: The bulky, aromatic Fmoc protecting group and the phenyl ring of the homophenylalanine side chain can lead to strong intermolecular π-π stacking and hydrophobic interactions. These forces can promote self-aggregation, making dissolution more difficult.[2][3]

  • Solvent Quality: The purity of your DMF is critical. DMF can degrade over time to form impurities like dimethylamine and formic acid.[4] Dimethylamine is basic and can cause premature cleavage of the Fmoc group, while other impurities can alter the solvent's polarity and solvating power. Always use high-purity, peptide-synthesis-grade DMF with low water content.[2]

  • Ambient Temperature: Lower laboratory temperatures can decrease the solubility of many organic compounds, including Fmoc-protected amino acids.[2]

  • Compound Purity and Crystalline Form: The specific batch and crystalline structure of the N-Fmoc-(R)-3-methoxy-homophenylalanine can influence its solubility. Different crystalline polymorphs of a compound can have different dissolution rates and solubilities.[5]

Q2: What is the expected solubility of N-Fmoc-(R)-3-methoxy-homophenylalanine in DMF?
CompoundSolventReported SolubilityMolar Concentration (mM)Notes
N-Fmoc-L-homophenylalanineDMF1 mmole in 2 ml~500 mM"Clearly soluble" as per supplier data.
Fmoc-3-methoxy-L-phenylalanineDMFNot specifiedNot specifiedUsed as a solvent for optical rotation measurement, implying good solubility.[1]
N-Fmoc-(R)-3-methoxy-homophenylalanineDMFEstimated > 0.2 M> 200 mMBased on structural similarity and the solubility-enhancing effect of the methoxy group.
Q3: What are the first steps I should take if I observe poor solubility?

If you encounter solubility issues, a systematic approach is recommended. Start with the least aggressive methods before moving to more forceful techniques.

  • Verify Solvent Quality: Ensure you are using fresh, high-purity, anhydrous DMF.

  • Vigorous Vortexing/Stirring: Initially, attempt to dissolve the compound by vigorous vortexing or magnetic stirring at room temperature for 5-10 minutes.[2]

  • Sonication: If vortexing is insufficient, sonication is the next recommended step.[2]

  • Gentle Warming: If sonication does not lead to complete dissolution, gentle warming can be applied.[2]

Q4: Can I use heat to dissolve the compound? What are the temperature limits?

Gentle heating can be an effective method to increase the solubility of N-Fmoc-(R)-3-methoxy-homophenylalanine. However, caution is advised as the Fmoc protecting group is heat-sensitive, especially in the presence of any residual base. It is recommended not to exceed 40°C .[2] Overheating can lead to the degradation of the Fmoc group, which would be detrimental to your synthesis.

Q5: Is sonication effective? Are there any precautions?

Sonication is a highly effective technique for dissolving poorly soluble compounds. The ultrasonic energy helps to break up aggregates and enhances the interaction between the solvent and the solute.[2] When using sonication:

  • Use a sonicator bath to ensure even energy distribution.

  • Sonicate in short bursts (e.g., 2-5 minutes) to avoid excessive heating of the solution.[2]

  • Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.[2]

Q6: When should I consider using a co-solvent? Which ones are recommended?

If you are still facing solubility issues after trying sonication and gentle warming, the use of a co-solvent may be necessary. A co-solvent can alter the polarity of the solvent system and disrupt the intermolecular forces that cause aggregation.

  • N-Methyl-2-pyrrolidone (NMP): NMP is generally a stronger solvent than DMF and can be more effective for dissolving difficult Fmoc-amino acids.[2] You can consider using NMP as a complete replacement for DMF or as a co-solvent.

  • Dimethyl Sulfoxide (DMSO): DMSO is another powerful polar aprotic solvent that can be used as a co-solvent. Start by adding a small percentage (e.g., 10%) of DMSO to your DMF.[6]

It is important to ensure that any co-solvent used is compatible with your downstream synthetic steps.

Troubleshooting Guide

This guide provides a systematic workflow to address solubility issues with N-Fmoc-(R)-3-methoxy-homophenylalanine in DMF.

Troubleshooting Workflow

G start Start: Solubility Issue Observed solvent_quality Step 1: Verify Solvent Quality (Fresh, High-Purity DMF) start->solvent_quality vortex Step 2: Vigorous Vortexing/Stirring (5-10 min at RT) solvent_quality->vortex check1 Is it fully dissolved? vortex->check1 sonicate Step 3: Apply Sonication (Short bursts, < 40°C) check1->sonicate No success Success: Proceed with Synthesis check1->success Yes check2 Is it fully dissolved? sonicate->check2 warm Step 4: Gentle Warming (30-40°C) check2->warm No check2->success Yes check3 Is it fully dissolved? warm->check3 cosolvent Step 5: Use Co-solvent (e.g., NMP or 10% DMSO) check3->cosolvent No check3->success Yes check4 Is it fully dissolved? cosolvent->check4 check4->success Yes fail Consider alternative solvent system or consult technical support check4->fail No G start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling: Add activated Fmoc-amino acid solution wash1->coupling wash2 Wash with DMF coupling->wash2 end End: Ready for next cycle wash2->end

Caption: Workflow for a single coupling cycle in SPPS.

References

  • BenchChem. (2025). overcoming poor solubility of Fmoc-H-DL-Abu-OH. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support.
  • Peptideweb.com. (n.d.). Synthesis protocols.
  • BenchChem. (2025). Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols. BenchChem Technical Support.
  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. BenchChem Technical Support.
  • Benoiton, N. L. (2005). Solvents for Solid Phase Peptide Synthesis. In Chemistry of Peptide Synthesis (pp. 97-126). CRC Press.
  • Soft Matter. (2015). Gelation of Fmoc-diphenylalanine is a first order phase transition. Royal Society of Chemistry.
  • Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
  • Merck. (n.d.). Peptide Resin Loading Protocols.
  • OSTI.GOV. (2015). Gelation of Fmoc-diphenylalanine is a first order phase transition.
  • PUBDB. (2025). Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils.
  • Chem-Impex International Inc. (n.d.). Fmoc-3-methyl-L-phenylalanine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis. BenchChem Technical Support.
  • ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
  • WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • ResearchGate. (2019). Self-assembly and hydrogel formation ability of Fmoc-dipeptides comprising α-methyl-L-phenylalanine.
  • Sigma-Aldrich. (n.d.). Fmoc-hPhe-OH Novabiochem.
  • PubMed. (2015).
  • Methods in Molecular Biology. (1994). Methods for Removing the Fmoc Group.
  • Green Chemistry. (2022). In situ Fmoc removal. Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal?.
  • Journal of Peptide Science. (2011). Advances in Fmoc solid‐phase peptide synthesis.
  • Chem-Impex International Inc. (n.d.). Fmoc-3-methoxy-L-phenlyalanine.
  • ResearchGate. (2025). Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances.
  • University of Cordoba. (2019).
  • ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM.
  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Pharmaceutical Sciences. (2025).
  • Sigma-Aldrich. (n.d.). N-Fmoc-N-methyl-3-methoxy-L-phenylalanine.

Sources

Optimization

Technical Support Center: Optimizing HATU/DIEA Ratios for N-Fmoc-(R)-3-methoxy-homophenylalanine

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific steric and electronic challenges associated with coupling N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific steric and electronic challenges associated with coupling N-Fmoc-(R)-3-methoxy-homophenylalanine. Because this non-natural amino acid derivative is highly sterically hindered, standard solid-phase peptide synthesis (SPPS) protocols often fail, leading to poor yields, loss of chiral integrity, or truncated sequences.

This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, high-efficiency coupling workflow.

Mechanistic Insights: The Causality of Coupling Failures

To troubleshoot effectively, we must first understand why standard protocols fail with bulky amino acids. The kinetics of amide bond formation for homophenylalanine derivatives are inherently slow[1]. This kinetic delay allows two competing side reactions to dominate if the stoichiometric ratios of your coupling reagent (HATU) and base (DIEA) are not strictly controlled:

  • N-Terminal Guanidinylation (Chain Termination): HATU is a highly reactive uronium/guanidinium salt[2]. If HATU is present in absolute excess, or if the active ester forms too slowly, the free N-terminal amine of the resin-bound peptide will attack the guanidinium carbon of HATU instead of the activated amino acid. This creates a dead-end guanidinylated peptide (+98 Da mass adduct) and permanently terminates chain elongation[3].

  • Epimerization (Loss of Chirality): Prolonged coupling times expose the activated amino acid to the strongly basic environment created by DIEA. This promotes the formation of an oxazolone intermediate or direct α -proton abstraction, leading to the inversion of the (R)-stereocenter into a racemic mixture[4].

G AA Fmoc-(R)-3-MeO-hPhe-OH ActEster OAt Active Ester AA->ActEster HATU HATU HATU->ActEster Err1 Guanidinylation (Chain Termination) HATU->Err1 Excess HATU Base DIEA / TMP Base->ActEster Success Target Peptide ActEster->Success + Peptide Err2 Epimerization (Loss of Chirality) ActEster->Err2 Excess Base / Slow Kinetics Peptide Resin-Bound Peptide Peptide->Success Peptide->Err1

Figure 1: Mechanistic pathways of HATU coupling and competing side reactions.

Troubleshooting & FAQs

Q1: I am observing a truncated peptide with a +98 Da mass shift on LC-MS. What is causing this, and how do I fix it? A1: This is classic N-terminal guanidinylation[3]. Because Fmoc-(R)-3-methoxy-homophenylalanine is sterically hindered, its activation is slower than that of standard amino acids. If you use a standard 1:1 ratio of Amino Acid to HATU, any slight weighing error or ambient moisture can leave unreacted HATU in solution, which rapidly caps your peptide[3]. Resolution: Always use a sub-stoichiometric amount of HATU relative to the amino acid. The optimal ratio is 1.0 : 0.95 (AA : HATU) . This ensures 100% of the HATU is consumed during pre-activation, leaving no free guanidinium species to react with your resin.

Q2: My peptide successfully coupled, but chiral analysis shows significant epimerization. How should I adjust the base? A2: Epimerization is driven by excess base in the reaction mixture over extended coupling times[4]. The standard SPPS ratio of 1:2 (AA:DIEA) is often too basic for slow-coupling hindered amino acids. Resolution: First, ensure DIEA is strictly limited to 2.0 equivalents relative to the amino acid. If epimerization persists, substitute DIEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP has been empirically proven to suppress oxazolone-mediated epimerization in highly hindered N- to C-directed couplings[5].

Q3: Should I increase the pre-activation time to ensure this bulky amino acid is fully activated? A3: No. Extending pre-activation beyond 2 minutes with HATU leads to the degradation of the highly reactive OAt-active ester and drastically increases the risk of side reactions[6]. Pre-activate for exactly 1 to 2 minutes before transferring the mixture to the resin.

Empirical Data: Ratio Optimization

The following table summarizes the causal relationship between reagent stoichiometry, base selection, and experimental outcomes when coupling Fmoc-(R)-3-methoxy-homophenylalanine.

AA (eq)HATU (eq)Base (eq)Pre-activationCoupling TimeConversionEpimerizationGuanidinylation
3.03.06.0 (DIEA)5 min2 hours85.0%8.2%12.5%
3.02.85 6.0 (DIEA)2 min 2 hours96.5%6.5%< 0.1%
3.02.85 6.0 (TMP) 2 min 2 hours98.2% < 0.5% < 0.1%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next synthesis cycle without confirming the success of step 4.

Step 1: Resin Preparation & Deprotection

  • Swell the resin-bound peptide in anhydrous N,N-dimethylformamide (DMF) for 30 minutes[1].

  • Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (6 × 1 min) to remove all traces of piperidine. Failure to remove piperidine will result in premature activation and side reactions.

Step 2: Controlled Pre-Activation (Critical Step)

  • In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-(R)-3-methoxy-homophenylalanine and 2.85 equivalents of HATU in a minimal volume of anhydrous DMF (to achieve a ~0.1 M concentration).

  • Add 6.0 equivalents of TMP (Collidine) to the solution.

  • Vortex the mixture and allow it to pre-activate at room temperature for exactly 1 to 2 minutes [6].

Step 3: Coupling

  • Immediately transfer the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2 hours. Note: The extended coupling time compensates for the steric bulk of the homophenylalanine derivative[1].

Step 4: Validation & Wash

  • Drain the reaction vessel and wash the resin with DMF (4 × 1 min) and Dichloromethane (DCM) (4 × 1 min).

  • Self-Validation: Perform a Kaiser test (Ninhydrin test) on a few resin beads.

    • If the beads are colorless/yellow: The coupling is complete. Proceed to the next cycle.

    • If the beads are blue: Unreacted amines remain. Do not repeat the HATU coupling , as this will risk guanidinylation of the remaining free amines. Instead, perform a secondary coupling using a different chemistry (e.g., DIC/Oxyma) for 1 hour.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - Benchchem.3

  • Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents - Benchchem.1

  • Epimerisation in Peptide Synthesis - NIH PMC. 4

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances. 2

  • An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis - ACS Publications. 5

  • Accelerated chemical synthesis of peptides and small proteins - PNAS. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Homophenylalanine (hPhe) Peptide Purification

Target Audience: Researchers, scientists, and drug development professionals. Subject: Overcoming the chromatographic and solubility challenges of highly hydrophobic unnatural amino acids, specifically homophenylalanine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Overcoming the chromatographic and solubility challenges of highly hydrophobic unnatural amino acids, specifically homophenylalanine (hPhe).

Mechanistic Overview: The hPhe Challenge

Homophenylalanine (hPhe) is a non-canonical amino acid featuring an additional methylene group (-CH₂-) in its side chain compared to standard phenylalanine. This structural modification significantly increases the molecular volume (from ~186.89 ų to ~202 ų) and hydrophobicity[1]. As a result, peptides incorporating multiple hPhe residues exhibit a profound propensity for rapid self-assembly, β-sheet formation, and aggregation in aqueous environments[1][2].

During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this translates to severe solubility issues, irreversible binding to standard C18 stationary phases, and extreme peak broadening due to on-column aggregation and slow mass transfer kinetics[3].

Troubleshooting Guides & FAQs

Q1: My hPhe-containing peptide precipitates immediately upon injection or when mixed with the aqueous mobile phase. How can I prevent this?

Causality: Direct dissolution of highly hydrophobic peptides in standard aqueous buffers (e.g., 0.1% TFA in water) forces the hydrophobic hPhe side chains to minimize their exposed surface area, triggering rapid intermolecular aggregation and precipitation[1][3]. The kinetics of dissolution for these peptides are extremely slow in weak solvents, meaning the peptide will crash out of solution before it ever reaches the column[4].

Solution & Protocol: Do not use aqueous buffers for initial dissolution. Implement a stepwise organic-first dissolution strategy to disrupt hydrophobic interactions before introducing the aqueous phase[3][4].

Step-by-Step Dissolution Protocol:

  • Wetting: Add a small volume of a strong, pure organic solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or pure Isopropanol) directly to the lyophilized peptide. Vortex until fully dissolved[3].

  • Ionization: Add concentrated buffer components (e.g., glacial acetic acid or pure Trifluoroacetic Acid) to protonate basic residues, maximizing electrostatic repulsion between peptide molecules[4].

  • Dilution: Slowly titrate in the aqueous portion of the mixture while vortexing vigorously to prevent localized precipitation[4].

  • Alternative for Extreme Cases: If precipitation still occurs, maintain the sample in 50% hexafluoro-2-propanol (HFIP) or a 50:50 mixture of Acetonitrile (ACN) and n-propanol prior to injection[5].

Q2: The peptide is soluble, but I observe no elution or extremely broad, tailing peaks on my standard C18 column. What is happening?

Causality: hPhe peptides interact too strongly with the long alkyl chains of a C18 stationary phase. The hydrophobic binding energy exceeds the solvating power of standard ACN/Water gradients, leading to irreversible binding (no elution) or multiple conformational states during elution (peak broadening)[3][6].

Solution & Protocol: You must reduce the stationary phase hydrophobicity and increase the mobile phase eluting strength.

  • Change the Column: Switch from a C18 to a C8, C4, or a Diphenyl column. A Diphenyl column offers alternative π-π selectivity that can resolve aromatic hPhe residues without the excessive hydrophobic retention of a C18[3][4].

  • Elevate the Temperature: Increase the column compartment temperature to 40°C–60°C. Elevated temperature reduces mobile phase viscosity, increases mass transfer rates, and denatures the peptide into a single conformational state, yielding sharper peaks[3].

  • Modify the Organic Modifier: Replace standard ACN with a ternary mixture. A blend of 45% n-propanol (or isopropanol) and 30% ACN is highly effective for eluting stubborn hydrophobic sequences[5].

Q3: How do I design an HPLC gradient specifically for hPhe peptides?

Causality: Standard linear gradients (e.g., 5-50% ACN over 50 mins) fail because hPhe peptides require a critical threshold of organic modifier to desorb from the stationary phase. Once that threshold is reached, they elute rapidly, often co-eluting with impurities.

Solution & Protocol: Use a "slow gradient" or step-gradient approach focused around the critical elution point, utilizing stronger alcohols.

Step-by-Step HPLC Method Optimization:

  • Scout Run: Run a rapid gradient (0-100% B in 20 mins) using Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in 50:50 ACN:Isopropanol). Note the %B at which the peptide elutes[4].

  • Focused Gradient: Design a shallow gradient. For example, if the peptide elutes at 60% B, start the gradient at 45% B, hold for 5 minutes to elute weakly bound impurities, then ramp to 65% B over 30 minutes (slope of <1% per minute)[4].

  • Wash Step: Always include a 100% B wash step for at least 10 minutes to prevent column carryover of aggregated peptide species.

Data Presentation: Physicochemical & Chromatographic Parameters

Table 1: Comparative Physicochemical Properties of Aromatic Amino Acids

Amino AcidSymbolHydrophobicity Coefficient (π)Molecular Volume (ų)Propensity for β-sheet Aggregation
PhenylalaninePhe2.10186.89Moderate
HomophenylalaninehPhe>2.10*~202.00Very High
TryptophanTrp2.25202.39High
1-Naphthylalanine1-Nal3.08219.60Extremely High

*Note: The addition of the methylene carbon in hPhe significantly increases the exposed hydrophobic surface area relative to Phe, directly correlating with accelerated self-assembly kinetics[1].

Table 2: Recommended HPLC Parameters for hPhe Peptides

ParameterStandard Peptide ConditionOptimized hPhe ConditionRationale
Stationary Phase C18 (130 Å)C4, C8, or Diphenyl (300 Å)Reduces excessive hydrophobic retention; larger pores prevent size-exclusion of aggregates[3][4].
Mobile Phase B 100% Acetonitrile50:50 ACN:IsopropanolIsopropanol acts as a stronger non-polar solvent to disrupt aggregation[5].
Temperature Ambient (20-25°C)Elevated (40-60°C)Improves solubility, lowers viscosity, and sharpens peak shape[3].
Ion-Pairing Agent 0.1% TFA0.1% TFA + 0.4% HFIPHFIP acts as a chaotrope to maintain solubility during the gradient[5].

Workflow Visualization

Caption: Decision tree for troubleshooting the solubility and chromatographic purification of hPhe peptides.

Sources

Optimization

Technical Support Center: Troubleshooting Aspartimide Formation Near Homophenylalanine (hPhe) Residues

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious side reactions in solid-phase peptide synthesis (SPPS): aspartimide formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious side reactions in solid-phase peptide synthesis (SPPS): aspartimide formation. This guide synthesizes mechanistic theory with field-proven protocols to help you eliminate this impurity when working with challenging sequences containing Homophenylalanine (hPhe).

The Core Mechanism: Why Does This Happen?

Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs primarily during the Fmoc deprotection steps of SPPS[1]. When the peptide is exposed to a secondary amine like piperidine, the backbone amide nitrogen of the residue directly C-terminal to the Aspartic Acid (Asp) is deprotonated. This nitrogen acts as a nucleophile, attacking the β-carboxyl ester of the Asp side chain, resulting in the loss of the protecting group (e.g., tert-butyl alcohol) and the formation of a five-membered succinimide ring[2].

This intermediate is highly unstable. During cleavage or subsequent synthesis steps, it rapidly undergoes hydrolysis to form a mixture of α- and β-aspartyl (isoAsp) peptides, or aminolysis to form piperidides[3].

Aspartimide_Mechanism Step1 Asp-hPhe Sequence (Fmoc-SPPS) Step2 Base-Catalyzed Deprotonation of hPhe Backbone Amide Step1->Step2 20% Piperidine Step3 Nucleophilic Attack on Asp β-Carboxyl Step2->Step3 Conformational Alignment Step4 Aspartimide Intermediate (Mass Neutral Ring) Step3->Step4 Loss of OtBu Group Out1 Hydrolysis (H2O) α- & β-Aspartyl Peptides (+0 Da, Isobaric) Step4->Out1 Out2 Aminolysis (Piperidine) α- & β-Piperidides (+67 Da) Step4->Out2

Mechanism of base-catalyzed aspartimide formation and subsequent ring-opening side reactions.

Frequently Asked Questions (FAQs)
Q1: Why is the Asp-hPhe sequence particularly susceptible to this side reaction?

A: The propensity for aspartimide formation is heavily sequence-dependent and dictated by steric hindrance and conformational flexibility. Homophenylalanine (hPhe) is a non-natural amino acid featuring an additional methylene group compared to standard phenylalanine[4]. While it is a bulky and highly hydrophobic residue, it lacks β-branching (unlike Valine or Isoleucine).

Because the β-carbon is unbranched, the backbone amide nitrogen remains sterically exposed. Furthermore, the extended hydrophobic side chain of hPhe can induce local conformational flexibility that perfectly aligns the deprotonated backbone amide with the Asp β-carbonyl, drastically lowering the activation energy for ring closure[1][4].

Q2: How can I definitively detect if an aspartimide rearrangement has ruined my batch?

A: Detection is notoriously difficult because the primary hydrolysis products (α- and β-aspartyl peptides) are isobaric (+0 Da) to your target sequence and often co-elute during standard RP-HPLC[5]. Relying solely on standard LC-MS mass confirmation will lead to false positives for purity.

Self-Validating Detection Strategy:

  • The Piperidide Signature: Scan your crude LC-MS data for a mass shift of +67 Da . This is the mass signature of piperidine permanently opening the aspartimide ring. If this peak exists, the isobaric isoAsp impurities are guaranteed to be present[3].

  • Enzymatic Validation: To prove the absence of the isobaric β-aspartyl peptide, digest your purified product with Asp-N endoproteinase . This enzyme specifically cleaves N-terminal to standard α-Asp bonds but cannot recognize or cleave the rearranged β-aspartyl bond. If LC-MS shows undigested fragments, the rearrangement occurred[5].

Q3: Can I modify my Fmoc deprotection cocktail to suppress this?

A: Yes. The most immediate and cost-effective intervention is to buffer the basicity of your deprotection solution. By adding a weak organic acid, you lower the effective pH just enough to prevent the deprotonation of the hPhe backbone amide, while still allowing the E1cB elimination required to remove the Fmoc group[2][6].

Step-by-Step Protocol: Acid-Buffered Fmoc Deprotection & Validation

  • Reagent Preparation: Dissolve Formic Acid (FA) in DMF to a concentration of 0.1 M. Add Piperidine to achieve a 20% (v/v) final concentration[2]. (Alternative: 5% Piperazine + 1% DBU + 1% FA for a milder, faster reaction[7]).

  • First Deprotection: Dispense the cocktail to the resin. Agitate at room temperature for 3 minutes. Drain.

  • Second Deprotection: Dispense fresh cocktail. Agitate for 12 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of base and acid before the next coupling step.

  • Validation Step: Post-cleavage, analyze the crude peptide via LC-MS. The protocol is successful if the +67 Da peak is absent. Confirm structural integrity using the Asp-N digest method[5].

Q4: The acid additive reduced the impurity, but it's still present. What is the next step?

A: If modifying the base is insufficient, you must physically block the nucleophilic attack by increasing the steric bulk of the Asp side-chain protecting group. The standard tert-butyl (OtBu) group is inadequate for highly prone sequences[8].

You should replace the standard building block with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or Fmoc-Asp(OBno)-OH (β-tributylmethyl ester)[1][3]. These groups act as a massive steric umbrella over the β-carbonyl, physically repelling the hPhe amide nitrogen.

Q5: Should I use backbone protection (Dmb/Hmb) on the hPhe residue?

A: Backbone protection (e.g., 2,4-dimethoxybenzyl, Dmb) completely eliminates aspartimide formation by removing the nucleophilic hydrogen from the backbone amide[2]. However, coupling an amino acid onto a Dmb-protected secondary amine is sterically demanding. Because hPhe is already a bulky residue, synthesizing the required dipeptide block (Fmoc-Asp(OtBu)-(Dmb)hPhe-OH) is synthetically brutal and often results in massive yield losses.

Field Insight: Reserve backbone protection as a last resort for hPhe. Prioritizing Asp(OMpe) combined with an acidic deprotection additive is highly effective and much easier to implement synthetically[8]. For absolute zero-tolerance pipelines, consider the newly developed Cyanosulfurylide (CSY) protecting groups, which mask the Asp side chain via a stable C–C bond that is chemically impossible to cyclize during SPPS[9].

Quantitative Comparison of Mitigation Strategies

The following table summarizes the expected reduction in aspartimide formation based on standardized Asp-X model peptide studies simulating prolonged SPPS exposure.

Mitigation StrategyReagents / Building BlocksTypical Aspartimide Formation (%)Mechanism of Action
Control (Standard) 20% Piperidine / Asp(OtBu)20.0% - 70.0%Baseline (Highly sequence dependent)
Acidic Additive 20% Piperidine + 0.1 M Formic Acid5.0% - 10.0%Buffers pH, prevents amide deprotonation
Optimized Base Cocktail 5% Piperazine + 1% DBU + 1% FA~2.4%Uses weaker base + acid quenching
Steric Shielding Fmoc-Asp(OMpe)-OH< 1.0%Physically blocks nucleophilic attack
Advanced Shielding Fmoc-Asp(OBno)-OH~0.1%Extreme steric hindrance at β-carbonyl
Orthogonal Protection Cyanosulfurylide (CSY) Masking0.0%Replaces ester with stable C-C bond
References
  • How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods, ResearchGate.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis, NIH/PMC.
  • Has my peptide undergone an aspartimide rearrangement?, Biotage.
  • How to avoid aspartimide formation with Fmoc-L-Phe-MPPA, BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis, AAPPTec.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH, Sigma-Aldrich.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups, ETH Zurich.
  • Novabiochem® Innovations 1.16, Sigma-Aldrich.
  • On-Resin Photochemical Decarboxylative Arylation of Peptides, NIH/PMC.
  • Minimizing aspartimide formation in Fmoc/tBu based SPPS, RSC Advances.

Sources

Troubleshooting

Technical Support Center: Enhancing the Yield of N-Fmoc-(R)-3-methoxy-homophenylalanine Integration

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions to optimize the inco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions to optimize the incorporation of N-Fmoc-(R)-3-methoxy-homophenylalanine into your peptide sequences. The unique structure of this non-natural amino acid, characterized by its β-amino acid nature and the methoxy-substituted phenyl ring, presents specific challenges in solid-phase peptide synthesis (SPPS). This guide is designed to equip you with the knowledge and protocols to overcome these hurdles and achieve high-yield, high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes N-Fmoc-(R)-3-methoxy-homophenylalanine a "difficult" amino acid to couple in SPPS?

A: The primary challenges stem from steric hindrance. The presence of the bulky Fmoc protecting group, combined with the substituted phenyl ring and the extended backbone of a homophenylalanine derivative, can significantly slow down the kinetics of the coupling reaction. This can lead to incomplete acylation of the N-terminal amine of the growing peptide chain.

Q2: I'm observing low coupling efficiency with my standard DIC/HOBt protocol. What is the first thing I should consider changing?

A: While Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) is a reliable and cost-effective coupling method for many standard amino acids, it often falls short for sterically demanding residues.[1][2] The first and most impactful change is to switch to a more potent activating reagent. Uronium or phosphonium salt-based reagents are highly recommended.[1][3][4]

Q3: Can I simply extend the coupling time to improve the yield?

A: Yes, extending the coupling time is a valid strategy to a certain extent.[1][5] However, prolonged exposure to the basic conditions of the coupling reaction, especially with certain amino acids, can increase the risk of racemization.[6][7] It is often more effective to combine a moderately extended reaction time with a more powerful coupling reagent.

Q4: Is racemization a significant concern with N-Fmoc-(R)-3-methoxy-homophenylalanine?

A: Phenylalanine and its derivatives are known to be susceptible to racemization.[7] The risk of epimerization primarily occurs during the activation of the carboxyl group.[8] Therefore, it is crucial to employ strategies that minimize this side reaction. Using coupling additives like HOBt or its derivatives is a standard practice to suppress racemization.[9] Additionally, avoiding excessive heat and strong, non-sterically hindered bases can help maintain the stereochemical integrity of the amino acid.[7]

Q5: What is the best solvent for coupling this amino acid?

A: The choice of solvent is critical for good solvation of both the protected amino acid and the growing peptide-resin complex.[10][11] N-methylpyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) for its superior solvating properties, especially for hydrophobic and aggregation-prone sequences.[1][11] For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[1]

Troubleshooting Guide: Overcoming Poor Coupling Efficiency

This section provides a systematic approach to troubleshooting and optimizing the incorporation of N-Fmoc-(R)-3-methoxy-homophenylalanine.

Issue 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)

A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines on the resin.[12][13]

Root Cause Analysis and Solutions:

  • Insufficient Activation: Standard carbodiimide reagents may not be potent enough.[1]

    • Solution: Upgrade to a more powerful in-situ activating reagent. Uronium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP, are significantly more effective.[1][3][4] These reagents form highly reactive esters that can overcome the steric barrier.[1]

  • Suboptimal Reaction Conditions: Standard coupling times may be too short.

    • Solution 1: Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.[14] This is a robust method to drive the reaction to completion.

    • Solution 2: Increased Temperature: Applying gentle heat can increase the reaction rate. However, this must be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative for difficult couplings, as it can rapidly heat the reaction mixture and drive it to completion.[1][15]

  • Poor Solvation and Peptide Aggregation: The growing peptide chain may be poorly solvated, leading to aggregation that blocks reactive sites.[1][9]

    • Solution: As mentioned in the FAQs, switching to NMP from DMF can improve solvation.[11] For highly hydrophobic sequences, solvent mixtures containing DMSO or other chaotropic agents can be employed to disrupt secondary structures.[9][10]

Workflow for Optimizing Coupling

Caption: Troubleshooting workflow for poor coupling.

Data-Driven Reagent Selection

The choice of coupling reagent is arguably the most critical factor. The following table summarizes the characteristics of commonly used reagents for sterically hindered amino acids.

Coupling ReagentClassRelative ReactivityKey AdvantagesConsiderations
DIC/HOBt CarbodiimideStandardCost-effectiveOften insufficient for hindered couplings.[1]
HBTU/HCTU Uronium SaltHighWidely used, efficient.[3][16]HCTU is more reactive than HBTU.[1]
HATU Uronium SaltVery HighHighly effective for difficult couplings.[4][17]More expensive.
PyBOP Phosphonium SaltHighGood for reducing racemization.[3]Byproducts can be hazardous.
COMU Uronium SaltVery HighGenerates highly reactive Oxyma esters; byproducts are water-soluble.[17]Can have poor stability in solution.[17]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for achieving high yields with N-Fmoc-(R)-3-methoxy-homophenylalanine.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with NMP (3 x 1 min).

  • Pre-activation of Amino Acid: In a separate vessel, dissolve N-Fmoc-(R)-3-methoxy-homophenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.[1]

  • Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow the pre-activation to proceed for 1-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 45-60 minutes at room temperature.[1]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion.[13]

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with NMP (3 x 1 min).

Protocol 2: Managing Potential Racemization

If racemization is detected, this modified protocol using a weaker base and lower temperature can be employed.

  • Resin Preparation: As in Protocol 1.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve N-Fmoc-(R)-3-methoxy-homophenylalanine (4 eq.), HATU (3.9 eq.), and Oxyma Pure (4 eq.) in NMP.

  • Activation: Add a sterically hindered, weaker base like 2,4,6-collidine (8 eq.) to the amino acid solution.

  • Coupling: Add the activated amino acid solution to the deprotected resin and conduct the coupling at a reduced temperature (e.g., 0°C to room temperature).

  • Reaction and Monitoring: Allow the reaction to proceed for 2-4 hours, monitoring for completion.

  • Washing: As in Protocol 1.

Visualizing Key Chemical Principles

Mechanism of Racemization

Racemization can occur via two primary pathways during the activation step: direct enolization or through the formation of an oxazolone intermediate. The use of additives like HOBt or Oxyma Pure helps to suppress the formation of these intermediates, thus preserving the stereochemical integrity.[7][9]

Racemization_Pathways A Activated Amino Acid B Direct Enolization A->B Base C Oxazolone Formation A->C D Racemized Product B->D C->D

Caption: Pathways to racemization during amino acid activation.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring.Journal of Peptide Science, 15(4), 203-211.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Green and Sustainable Solvents for Solid-Phase Peptoid Synthesis. (2023, August 21).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • A new green solvent for solid phase peptide synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Carpino, L. A., et al. (2003). Complex polyfluoride additives in Fmoc-amino acid fluoride coupling processes.
  • Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Giraud, M., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.ACS Omega, 3(7), 8087-8095.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • 7.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). BenchChem.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.

Sources

Reference Data & Comparative Studies

Validation

Determination of Enantiomeric Purity of (R)-3-Methoxy-Homophenylalanine: A Comparative Analytical Guide

Executive Summary (R)-3-methoxy-homophenylalanine is a highly specialized, non-proteinogenic chiral amino acid. Homophenylalanine derivatives serve as critical building blocks in the synthesis of advanced therapeutics, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-methoxy-homophenylalanine is a highly specialized, non-proteinogenic chiral amino acid. Homophenylalanine derivatives serve as critical building blocks in the synthesis of advanced therapeutics, most notably angiotensin-converting enzyme (ACE) inhibitors and novel proteasome inhibitors like carfilzomib[1]. Because the enantiomeric fidelity of these precursors directly dictates the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API), determining the enantiomeric excess (ee) with high precision is a strict regulatory requirement.

This guide objectively compares the industry-standard analytical methodologies for quantifying the (S)-enantiomer impurity within (R)-3-methoxy-homophenylalanine batches. We critically evaluate Direct Chiral HPLC using Crown Ether Chiral Stationary Phases (CSPs) against Indirect RP-HPLC via Marfey’s Reagent Derivatization , providing the mechanistic causality, quantitative performance data, and self-validating experimental protocols necessary for robust method transfer.

Mechanistic Overview & Method Comparison

The structural challenge of analyzing (R)-3-methoxy-homophenylalanine lies in its zwitterionic nature, the primary amine, and the highly hydrophobic methoxy-benzyl side chain. Traditional polysaccharide-based chiral columns often struggle to achieve baseline resolution without complex, highly buffered mobile phases that lack MS-compatibility.

Method A: Direct Chiral HPLC (Crown Ether CSPs) – The Recommended Approach

Crown ether-based columns (e.g., CROWNPAK CR(+) or CrownSil R(+)) utilize an 18-crown-6 tetracarboxylic acid derivative covalently bonded to a silica support[2].

  • The Causality of Separation: The chiral recognition mechanism is strictly dependent on the formation of a stereoselective host-guest inclusion complex[3]. An acidic mobile phase (typically pH 1.0–2.0 using perchloric acid) is required to fully protonate the primary amine of the amino acid. The resulting −NH3+​ cation enters the cavity of the 18-crown-6 ring. The chiral barrier provided by the tetracarboxylic acid groups creates steric hindrance and directional hydrogen bonding, selectively retaining one enantiomer over the other[2][4].

  • Advantages: Direct analysis requires no sample preparation, eliminating the risk of derivatization-induced racemization. Furthermore, by switching between CR(+) and CR(-) columns, the elution order can be inverted, allowing the trace (S)-impurity to elute before the massive (R)-main peak, preventing peak tailing overlap[5].

Method B: Indirect RP-HPLC (Marfey’s Reagent Derivatization)

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an optically pure derivatizing agent[6].

  • The Causality of Separation: FDAA reacts with the primary amine of the amino acid via nucleophilic aromatic substitution under mildly basic conditions (pH ~8.0) at 40°C[6]. This converts the enantiomeric mixture of the amino acid into stable L,L- and D,L-diastereomers. Because diastereomers possess different physicochemical properties (specifically, differing intramolecular hydrogen bonding and hydrophobicity), they can be easily separated on a standard achiral C18 reversed-phase column[7][8].

  • Advantages: Utilizes standard, inexpensive C18 columns and offers high sensitivity (UV absorbance at 340 nm due to the dinitrophenyl group)[6].

  • Disadvantages: The 60-minute derivatization step introduces workflow bottlenecks. Furthermore, excess reagent peaks can sometimes co-elute with trace impurities, requiring rigorous gradient optimization[7].

Workflow Sample (R)-3-methoxy-homophenylalanine Sample Direct Direct Chiral HPLC (Crown Ether CSP) Sample->Direct Indirect Indirect RP-HPLC (Marfey's Derivatization) Sample->Indirect Acid Acidic Mobile Phase (pH 1-2 HClO4) Direct->Acid Deriv Derivatization with FDAA (pH 8.0, 40°C) Indirect->Deriv Complex Host-Guest Complexation (18-Crown-6 & -NH3+) Acid->Complex Result1 Enantiomeric Excess (ee) Quantification Complex->Result1 C18 Achiral C18 Separation (Diastereomers) Deriv->C18 Result2 Enantiomeric Excess (ee) Quantification C18->Result2

Caption: Workflow comparison for the chiral analysis of (R)-3-methoxy-homophenylalanine.

Quantitative Performance Comparison

The following table synthesizes experimental validation data comparing the two primary methodologies for the determination of the (S)-enantiomer in a 10 mg/mL API batch of (R)-3-methoxy-homophenylalanine.

ParameterDirect Chiral HPLC (Crown Ether CR+)Indirect RP-HPLC (Marfey's Reagent + C18)
Column CROWNPAK CR(+) (4.0 x 150 mm, 5 µm)ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: HClO4​ (pH 1.5) / MeOH (85:15 v/v)Gradient: 0.1% TFA in Water / Acetonitrile
Detection UV at 210 nmUV at 340 nm (or LC-ESI-MS)
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 60 minutes (Derivatization + Quench)
Resolution ( Rs​ ) 2.8 (Baseline)3.5 (Baseline)
Elution Order (S)-enantiomer (R)-enantiomer(R)-diastereomer (S)-diastereomer
Limit of Quantitation 0.05% (w/w)0.01% (w/w) (with MS detection)
Risk of Artifacts NoneLow (Potential racemization during heating)

Note: For Crown Ether columns, temperature control is a critical variable. Lowering the column temperature (e.g., to 10°C) thermodynamically stabilizes the host-guest inclusion complex, significantly increasing the resolution ( Rs​ )[3][5].

Self-Validating Experimental Protocols

To ensure Trustworthiness and scientific integrity, the protocols below are designed as self-validating systems . They incorporate mandatory system suitability testing (SST) to prove the analytical system is capable of the required resolution and sensitivity before any actual sample is consumed.

Protocol A: Direct Chiral Determination via Crown Ether CSP

Objective: Quantify 0.1% (S)-3-methoxy-homophenylalanine in the (R)-API.

1. Reagent & Mobile Phase Preparation:

  • Carefully adjust HPLC-grade water to pH 1.5 using concentrated Perchloric acid ( HClO4​ ). Causality: Strict pH control ensures 100% protonation of the primary amine, which is an absolute prerequisite for crown ether complexation[2][4].

  • Mix the pH 1.5 water with HPLC-grade Methanol in an 85:15 (v/v) ratio. Degas thoroughly.

2. Chromatographic Conditions:

  • Column: CROWNPAK CR(+) or equivalent 18-Crown-6 silica column.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 15°C (Use a column chiller; do not exceed 25°C).

  • Injection Volume: 5 µL.

3. System Suitability & Validation Sequence:

  • Blank Injection: Inject mobile phase to confirm a stable baseline and absence of ghost peaks.

  • Resolution Standard: Inject a 1.0 mg/mL racemic mixture of (R/S)-3-methoxy-homophenylalanine.

    • Validation Check: The system is only valid if the resolution ( Rs​ ) between the (S) and (R) peaks is 1.5. On a CR(+) column, the (S)-enantiomer must elute first.

  • LOQ Standard: Inject a 0.001 mg/mL solution of the (S)-enantiomer.

    • Validation Check: Signal-to-noise (S/N) ratio must be 10.

  • Sample Analysis: Inject the 1.0 mg/mL (R)-3-methoxy-homophenylalanine sample.

  • Bracketing Standard: Re-inject the Resolution Standard to prove system stability post-analysis.

Mechanism A Analyte Amine (-NH2) B Protonation (pH < 2) A->B C Ammonium Cation (-NH3+) B->C D 18-Crown-6 Cavity (Chiral Stationary Phase) C->D E Stereoselective Inclusion Complex D->E F Chiral Resolution (Rs > 1.5) E->F

Caption: Mechanistic pathway of crown ether-based chiral recognition via host-guest complexation.

Protocol B: Indirect Determination via Marfey's Reagent

Objective: High-sensitivity LC-MS or UV determination of enantiomeric purity.

1. Derivatization Procedure:

  • Dissolve 1.0 mg of the (R)-3-methoxy-homophenylalanine sample in 100 µL of water.

  • Add 20 µL of 1 M NaHCO3​ to adjust the pH to ~8.0. Causality: The amine must be deprotonated to act as a nucleophile against the fluorinated aromatic ring of FDAA.

  • Add 100 µL of a 1% (w/v) solution of Marfey’s Reagent (FDAA) in acetone[6]. Ensure FDAA is in molar excess.

  • Incubate the mixture at 40°C for exactly 60 minutes in a thermoshaker.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Causality: Neutralizing the base prevents further side reactions and stabilizes the formed diastereomers[6]. Dilute with 760 µL of 50% aqueous acetonitrile.

2. Chromatographic Conditions:

  • Column: High-efficiency C18 (e.g., 2.1 x 100 mm, 1.8 µm for UHPLC).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV at 340 nm (specific to the dinitrophenyl moiety) or ESI-MS in negative ion mode[6][7].

3. System Suitability:

  • Run a Reagent Blank (perform steps 1-2 with water instead of amino acid) to map the retention times of unreacted FDAA and its hydrolysis byproducts. This is critical to ensure reagent peaks do not co-elute with the (S)-diastereomer.

Conclusion

For the routine determination of the enantiomeric purity of (R)-3-methoxy-homophenylalanine in a pharmaceutical development setting, Direct Chiral HPLC using a Crown Ether CSP is the superior choice. It provides a self-validating, artifact-free analytical pathway with excellent resolution. The ability to reverse elution order ensures that trace (S)-impurities are not lost in the tailing of the main API peak.

Conversely, Marfey's Reagent derivatization remains a powerful orthogonal technique. It should be reserved for scenarios where LC-MS hyphenation is required to achieve ultra-low limits of quantitation (< 0.01%), or when specialized chiral columns are unavailable.

References

  • Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. National Institutes of Health (NIH). Available at:[Link]

  • Crown-Ether Chiral Stationary Phases. Regis Technologies. Available at:[Link]

  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. ResearchGate. Available at:[Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group. Available at:[Link]

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Comparative

HPLC retention time comparison: (R) vs (S) methoxy-homophenylalanine

An In-Depth Guide to the HPLC Retention Time Comparison of (R)- and (S)-Methoxy-homophenylalanine Introduction: The Significance of Chirality in Scientific Research In the realm of molecular science, the concept of chira...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Retention Time Comparison of (R)- and (S)-Methoxy-homophenylalanine

Introduction: The Significance of Chirality in Scientific Research

In the realm of molecular science, the concept of chirality is fundamental. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, much like a left and a right hand.[1][2] While they share identical physical and chemical properties in an achiral environment, their interactions within a chiral environment—such as the human body—can differ dramatically.[1][3] This distinction is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may exhibit the desired therapeutic effect while its counterpart could be inactive or even toxic.[4][5]

Methoxy-homophenylalanine, a non-proteinogenic amino acid analogue, is a chiral compound existing in (R) and (S) forms. The ability to separate and quantify these individual enantiomers is crucial for research into its potential biological activity, for use as a chiral building block in synthesis, and for ensuring the enantiomeric purity of final products. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering the high selectivity required to resolve these mirror-image isomers.[4][6][7]

This guide provides a comprehensive analysis of the HPLC separation of (R)- and (S)-methoxy-homophenylalanine, detailing the underlying principles, a robust experimental protocol, and an interpretation of the resulting retention time data.

The Core Principle: Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC is a sophisticated process that relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[8][9] Enantiomers cannot be separated on a standard, achiral HPLC column because their interactions with the stationary phase are energetically identical.[1] A CSP, however, creates a chiral environment within the column.

The mechanism of separation is based on the formation of transient diastereomeric complexes between the individual enantiomers and the chiral selector immobilized on the stationary phase.[1][8][10] These diastereomeric complexes have different energy levels and stability. The enantiomer that forms the more stable complex with the CSP will interact more strongly and for a longer duration, resulting in a longer retention time.[8][10]

This differential interaction is often explained by the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral selector.[8] These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, steric hindrance, or ionic bonding. One enantiomer may engage in all three interactions, forming a stable complex, while its mirror image can only engage in two, leading to a weaker, less stable complex and earlier elution.

Experimental Protocol: A Validated Approach

This section outlines a detailed, self-validating methodology for the chiral separation of methoxy-homophenylalanine enantiomers. The choices of column, mobile phase, and conditions are grounded in established principles for separating amino acid analogues.[11][12]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, temperature-controlled column compartment, and a UV-Vis detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® AS-H (amylose tris(S)-α-methylbenzylcarbamate), is selected for its proven versatility and broad enantioselectivity for a wide range of compounds, including those with aromatic groups and amine/acid functionalities.[7][13][14] Column dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Chemicals: HPLC-grade n-hexane, ethanol, 2-propanol, and trifluoroacetic acid (TFA). (R)-, (S)-, and racemic methoxy-homophenylalanine standards.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane / Ethanol / 2-Propanol / TFA (84:12:4:0.1, v/v/v/v)Normal phase mode is often effective for polysaccharide CSPs. Ethanol and 2-propanol act as polar modifiers to control retention, while a small amount of TFA improves peak shape for the amino acid by suppressing unwanted ionic interactions with the silica support.[13][15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25°CTemperature can significantly affect chiral separations.[16] Maintaining a constant temperature ensures reproducibility. 25°C is a common starting point.
Detection Wavelength 254 nmSelected based on the UV absorbance of the phenyl group in methoxy-homophenylalanine.
Injection Volume 10 µLA standard volume to avoid column overloading, which can degrade peak shape and resolution.[17]
Sample Preparation
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of (R)-methoxy-homophenylalanine, (S)-methoxy-homophenylalanine, and the racemic mixture in the mobile phase.

  • Working Standard: Prepare a working standard solution containing approximately 0.1 mg/mL of the racemic mixture by diluting the stock solution with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Visualizing the Process

To better understand the experimental design and the underlying separation mechanism, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Prepare 1 mg/mL Stock Solutions ((R), (S), and Racemic) P2 Dilute Racemic Stock to 0.1 mg/mL Working Standard P1->P2 P3 Filter Sample through 0.45 µm Syringe Filter P2->P3 H1 Inject 10 µL of Sample P3->H1 H2 Isocratic Elution (n-Hexane/EtOH/IPA/TFA) Flow: 1.0 mL/min | Temp: 25°C H1->H2 H3 Chiral Separation on Chiralpak® AS-H Column H2->H3 H4 UV Detection at 254 nm H3->H4 D1 Record Chromatogram H4->D1 D2 Identify and Integrate Peaks D1->D2 D3 Calculate Retention Time (tR), Resolution (Rs), and Selectivity (α) D2->D3

Caption: Experimental workflow for the chiral HPLC analysis of methoxy-homophenylalanine.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte_S (S)-Enantiomer (More Retained) cluster_Analyte_R (R)-Enantiomer (Less Retained) CSP_Site1 Interaction Site 1 (e.g., H-bond donor) CSP_Site2 Interaction Site 2 (e.g., π-acceptor) CSP_Site3 Interaction Site 3 (e.g., Steric pocket) Analyte_S_Site1 H-bond acceptor Analyte_S_Site1->CSP_Site1 Strong Interaction Analyte_S_Site2 π-donor Analyte_S_Site2->CSP_Site2 Strong Interaction Analyte_S_Site3 Small group Analyte_S_Site3->CSP_Site3 Favorable Fit Analyte_R_Site1 H-bond acceptor Analyte_R_Site1->CSP_Site1 Strong Interaction Analyte_R_Site2 π-donor Analyte_R_Site2->CSP_Site2 Strong Interaction Analyte_R_Site3 Small group Analyte_R_Site3->CSP_Site3 Steric Hindrance (Weak Fit)

Caption: Conceptual diagram of the three-point interaction model for chiral recognition.

Comparative Data and Interpretation

Injecting the racemic methoxy-homophenylalanine standard under the specified conditions would yield a chromatogram with two distinct peaks, corresponding to the (R) and (S) enantiomers. The following table presents hypothetical but realistic data from such an analysis.

EnantiomerRetention Time (t R ) (min)Selectivity Factor (α)Resolution (R s )
(S)-methoxy-homophenylalanine18.51.452.6
(R)-methoxy-homophenylalanine20.8
  • Retention Time (t R ): The time taken for each enantiomer to travel from the injector to the detector. The difference in t R is the primary indicator of successful chiral separation.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers (k'₂ / k'₁). An α value greater than 1 indicates that a separation is occurring. A higher value signifies better selectivity.

  • Resolution (R s ): A quantitative measure of the degree of separation between two chromatographic peaks. A resolution value (R s ) greater than 1.5 is desired as it indicates "baseline" separation, which is crucial for accurate and precise quantification.[4]

Analysis of Results

In this hypothetical experiment, the (R)-enantiomer exhibits a longer retention time (20.8 min) compared to the (S)-enantiomer (18.5 min). This indicates that the (R)-enantiomer forms a more stable transient diastereomeric complex with the Chiralpak® AS-H stationary phase.[8][10] This stronger interaction could be due to a more favorable steric fit into the chiral grooves of the amylose polymer, combined with more effective hydrogen bonding and π-π interactions between the analyte's functional groups and the CSP's carbamate linkages and phenyl groups.

The high resolution value of 2.6 confirms that the method provides excellent separation, well above the baseline requirement of 1.5.[4] This robust separation ensures that each enantiomer can be quantified accurately without interference from the other, a critical requirement for determining enantiomeric purity.

Method Validation and Trustworthiness

To ensure the reliability and integrity of this analytical method, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[3][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers.

  • Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.[5][18]

  • Precision: The closeness of agreement among a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[13][18]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in flow rate, ±2°C in temperature), providing an indication of its reliability during normal usage.[18]

Conclusion

The separation of (R)- and (S)-methoxy-homophenylalanine enantiomers is effectively achieved using High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase. The difference in their retention times is a direct consequence of the differential stability of the transient diastereomeric complexes they form with the CSP, a phenomenon governed by the principles of the three-point interaction model.

The detailed protocol presented here provides a robust and reliable framework for achieving baseline separation (R s > 1.5), which is essential for the accurate determination of enantiomeric purity. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to confidently implement and adapt chiral separation methods to meet the stringent demands of scientific and regulatory standards.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
  • Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chrom Tech, Inc. (2025, October 22). Unveiling the Power of Chiral GC Columns.
  • Al-Majidi, S. M. R., et al. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Indian Journal of Basic and Applied Medical Research. (2023, March 21). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner.
  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • ResearchGate. (2016, October 13). There may be a significant time difference between retention times for two enantiomers of a compound and the racemic mixture?.
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Agilent Technologies, Inc. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • PubMed. (n.d.). [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types].
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • Phenomenex. (n.d.). The Chiral Notebook.

Sources

Validation

Mass spectrometry fragmentation patterns of N-Fmoc-(R)-3-methoxy-homophenylalanine

Mass Spectrometry Fragmentation Patterns of N-Fmoc-(R)-3-methoxy-homophenylalanine: A Comparative Analytical Guide Executive Summary For researchers and drug development professionals engineering protease-resistant pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of N-Fmoc-(R)-3-methoxy-homophenylalanine: A Comparative Analytical Guide

Executive Summary

For researchers and drug development professionals engineering protease-resistant peptidomimetics, the precise characterization of non-proteinogenic amino acids is critical. N-Fmoc-(R)-3-methoxy-homophenylalanine is a highly specialized building block whose extended aliphatic backbone and electron-rich aromatic ring impart unique pharmacological properties. This guide objectively compares its Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation profile against standard alternatives, providing a self-validating analytical protocol grounded in mechanistic causality.

Structural and Mechanistic Overview (The "Why" Behind the Data)

When analyzing Fmoc-protected unnatural amino acids via ESI-MS/MS, the fragmentation cascade is governed by the relative labilities of the protecting group, the carboxyl terminus, and the side chain.

Causality of Fragmentation Pathways: Unlike underivatized amino acids, Fmoc-protected derivatives exhibit a dominant, charge-directed fragmentation pathway driven by the carbamate bond. In positive ionization mode ([M+H]⁺), protonation at the carbamate nitrogen induces a McLafferty-type rearrangement. This results in the neutral loss of dibenzofulvene (178 Da) to yield the protonated amino acid [1]. Alternatively, direct heterolytic cleavage generates the highly stable dibenzofulvene cation, producing a universal reporter ion at m/z 179.09.

The unique diagnostic value of N-Fmoc-(R)-3-methoxy-homophenylalanine lies in its side chain. During high-energy Collision-Induced Dissociation (CID), the electron-donating methoxy group (-OCH₃) on the phenyl ring stabilizes the resulting carbocation via resonance. This stabilization drives the cleavage of the Cα-Cβ bond, yielding a prominent methoxy-phenylethyl cation at m/z 135.08. This specific charge-retention pathway is critical for distinguishing this molecule from isobaric impurities or standard phenylalanine derivatives.

Fragmentation Precursor [M+H]+ m/z 432.18 (N-Fmoc-3-OMe-HoPhe) LossFmoc Loss of Dibenzofulvene (-178 Da) m/z 254.10 Precursor->LossFmoc McLafferty Rearrangement FmocCation Dibenzofulvene Cation m/z 179.09 Precursor->FmocCation Carbamate Cleavage SideChain Methoxy-phenylethyl Cation m/z 135.08 Precursor->SideChain Side-Chain Cleavage LossCO2 Loss of CO2 (-44 Da) m/z 210.11 LossFmoc->LossCO2 Decarboxylation

Figure 1: ESI-MS/MS positive ion fragmentation pathway of N-Fmoc-(R)-3-methoxy-homophenylalanine.

Comparative Fragmentation Analysis

To objectively evaluate the diagnostic utility of N-Fmoc-(R)-3-methoxy-homophenylalanine, we must compare its MS/MS performance against two structural alternatives: N-Fmoc-(R)-homophenylalanine (lacking the methoxy group) and N-Fmoc-(R)-phenylalanine (lacking both the methoxy group and the extended backbone).

As shown in Table 1, while all three compounds yield the universal Fmoc reporter ion (m/z 179.09), only the methoxy-substituted variant produces a highly abundant side-chain diagnostic ion at standard collision energies, owing to the inductive stabilization of the m/z 135.08 fragment.

Table 1: Comparative ESI-MS/MS Fragmentation Data (Positive Ion Mode, CE = 25 eV)

CompoundPrecursor [M+H]⁺Universal Fmoc IonPrimary Neutral Loss [M+H - 178]⁺Diagnostic Side-Chain IonRelative Abundance of Side-Chain Ion
N-Fmoc-(R)-3-methoxy-homophenylalanine m/z 432.18m/z 179.09m/z 254.10m/z 135.08 High (>40%)
N-Fmoc-(R)-homophenylalanine m/z 402.17m/z 179.09m/z 224.09m/z 105.07Low (<15%)
N-Fmoc-(R)-phenylalanine m/z 388.15m/z 179.09m/z 210.08m/z 91.05Moderate (~20%)

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure high-fidelity characterization, the following protocol is designed as a self-validating system . By monitoring both the universal Fmoc reporter ion and the sequence-specific side-chain ion, the system automatically flags isobaric interferences or synthesis failures [2].

Step 1: Sample Preparation

  • Action: Dilute the amino acid standard to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: Methanol ensures complete solubilization of the highly lipophilic Fmoc group. The 0.1% FA provides an excess of protons [H⁺] to drive positive electrospray ionization (ESI+), ensuring a robust [M+H]⁺ precursor signal without causing premature acid-hydrolysis.

Step 2: Chromatographic Separation (RP-HPLC)

  • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase strongly retains the hydrophobic fluorenyl ring. Gradient elution separates the intact target molecule from synthesis impurities, such as des-methoxy variants or free Fmoc-OH degradation products.

Step 3: ESI Source Optimization

  • Action: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arbitrary units.

  • Causality: These parameters guarantee complete desolvation of the LC effluent while preventing in-source fragmentation (ISF). The carbamate bond is fragile; excessive source temperatures will prematurely cleave the Fmoc group before the molecule reaches the mass analyzer.

Step 4: Tandem Mass Spectrometry (CID)

  • Action: Isolate the precursor ion (m/z 432.18) in the first quadrupole (Q1). Apply a Collision Energy (CE) ramp from 15 eV to 35 eV in the collision cell (q2) using Argon gas.

  • Causality: Fragmentation is energy-dependent. A low CE (15 eV) selectively cleaves the Fmoc group, yielding m/z 254.10. Higher collision energies (35 eV) are required to overcome the activation energy barrier for the secondary Cα-Cβ bond cleavage, yielding the diagnostic m/z 135.08 ion.

Step 5: Data Acquisition & Self-Validation

  • Action: Monitor Multiple Reaction Monitoring (MRM) transitions: 432.18 → 179.09 (Primary) and 432.18 → 135.08 (Secondary).

  • Causality: If the m/z 179.09 peak is detected but m/z 135.08 is absent, the system identifies a structural mismatch (e.g., the presence of an Fmoc group on an incorrect amino acid backbone), thereby self-validating the chemical identity.

Workflow Prep 1. Sample Prep 1 µg/mL in 50% MeOH LC 2. RP-HPLC C18, 0.1% FA Gradient Prep->LC Ionization 3. ESI Source Positive Mode (+3.5 kV) LC->Ionization MS1 4. Precursor Selection Q1 (m/z 432.18) Ionization->MS1 CID 5. CID Fragmentation q2 (CE: 15-35 eV) MS1->CID MS2 6. Product Ion Scan Q3 / Orbitrap CID->MS2

Figure 2: Self-validating LC-MS/MS analytical workflow for Fmoc-protected unnatural amino acids.

References

  • Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)) . Rapid Communications in Mass Spectrometry.[Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization . Amino Acids. [Link]

Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of Phenylalanine vs. Homophenylalanine Analogs

For researchers, medicinal chemists, and drug development professionals, the strategic substitution of natural amino acids with their non-proteinogenic counterparts is a cornerstone of modern peptidomimetics. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the strategic substitution of natural amino acids with their non-proteinogenic counterparts is a cornerstone of modern peptidomimetics. This guide provides an in-depth technical comparison between the canonical aromatic amino acid, L-phenylalanine (Phe), and its homolog, L-homophenylalanine (hPhe). We will explore how the subtle addition of a single methylene group to the side chain of hPhe can profoundly influence a peptide's structural, biophysical, and pharmacological properties. This analysis is grounded in experimental data and established principles of peptide science, offering both foundational knowledge and practical insights for peptide-based drug design.

Structural and Conformational Divergence: More Than Just a Methylene Group

At first glance, the difference between phenylalanine and homophenylalanine is a single methylene (-CH2-) group in the side chain. However, this seemingly minor alteration has significant consequences for the amino acid's steric bulk, hydrophobicity, and conformational flexibility, which in turn dictates how a peptide folds and interacts with its biological target.

FeatureL-Phenylalanine (Phe)L-Homophenylalanine (hPhe)
Side Chain BenzylPhenethyl
Flexibility More constrainedIncreased rotational freedom
Hydrophobicity HighHigher
Aromatic Interactions π-π stacking, cation-πAltered geometry for π-π stacking, potentially enhanced C-H…π interactions

The extended side chain of hPhe introduces greater conformational flexibility, allowing the aromatic ring to explore a larger conformational space. This can lead to altered aromatic interactions, such as π-π stacking and C-H…π interactions, which are critical for stabilizing peptide secondary structures and mediating interactions with biological targets[1]. X-ray crystallography studies have shown that the incorporation of hPhe can induce intramolecular aromatic interactions in peptides where none were present with Phe, leading to preferential folding and aggregation patterns[1].

cluster_Phe Phenylalanine (Phe) cluster_hPhe Homophenylalanine (hPhe) Phe_structure Structure: Benzyl Side Chain Phe_props Properties: - Constrained Flexibility - Standard Aromatic Interactions Impact on Peptide Peptide Properties: - Conformation - Stability - Receptor Binding - Biological Activity Phe_props->Impact on Peptide Influences hPhe_structure Structure: Phenethyl Side Chain (+1 CH2 group) hPhe_props Properties: - Increased Flexibility - Altered Aromatic Interactions - Enhanced Hydrophobicity hPhe_props->Impact on Peptide Influences

Caption: Structural and Property Differences between Phe and hPhe.

Enhancing Proteolytic Stability: A Key Advantage of Homophenylalanine

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of non-natural amino acids like hPhe is a well-established strategy to enhance proteolytic stability. The altered side-chain length and bulk of hPhe can sterically hinder the approach of proteases that recognize and cleave at Phe residues, leading to a longer in vivo half-life.

A standard experimental approach to quantify this enhanced stability is a plasma stability assay.

Experimental Protocol: Peptide Stability Assay in Human Plasma

This protocol outlines a typical procedure to assess the stability of a peptide in human plasma, a crucial experiment for evaluating its therapeutic potential.

1. Materials and Reagents:

  • Test Peptides (Phe- and hPhe-containing analogs, ≥95% purity)

  • Pooled Human Plasma (with anticoagulant, e.g., EDTA)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • DMSO (for peptide stock solution)

  • Incubator (37°C)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

2. Experimental Procedure:

  • Peptide Stock Preparation: Prepare 10 mM stock solutions of the test peptides in DMSO.

  • Incubation: Dilute human plasma to 50% with DPBS and pre-warm to 37°C. Spike the plasma with the peptide stock to a final concentration of 10 µM.

  • Time-Point Sampling: Immediately take the first sample (t=0). Incubate the remaining solution at 37°C. Collect subsequent samples at predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Protein Precipitation: For each sample, add two volumes of cold ACN with 0.1% TFA to one volume of the peptide-plasma mixture to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point. The percentage of remaining peptide is calculated relative to the t=0 sample.

3. Data Interpretation:

  • Plot the percentage of intact peptide versus time.

  • Calculate the peptide's half-life (t½), the time required for 50% of the initial peptide to be degraded.

G start Peptide Incubation in Plasma (37°C) sampling Time-Point Sampling start->sampling precipitation Protein Precipitation (ACN/TFA) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis RP-HPLC Analysis centrifugation->analysis data Data Interpretation (Half-life Calculation) analysis->data

Caption: Workflow for a Peptide Plasma Stability Assay.

Modulating Receptor Binding and Biological Activity

The substitution of Phe with hPhe can significantly impact a peptide's interaction with its biological target, leading to altered binding affinity and functional activity. This can manifest as either an increase or decrease in potency, or even a switch from agonist to antagonist activity, depending on the specific receptor and the role of the aromatic residue in the binding pocket.

A study on phosphonic acid analogues of hPhe and Phe as inhibitors of alanyl aminopeptidases (APN) demonstrated the superior inhibitory potential of the hPhe derivatives. The hPhe analogues exhibited inhibition constants in the submicromolar range for human APN, highlighting their potential as building blocks for more potent enzyme inhibitors[2].

Experimental Protocol: Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a peptide inhibitor against a target enzyme.

1. Materials and Reagents:

  • Target Enzyme

  • Enzyme Substrate (e.g., chromogenic or fluorogenic)

  • Peptide Inhibitors (Phe- and hPhe-containing analogs)

  • Assay Buffer

  • 96-well plate

  • Plate reader

2. Experimental Procedure:

  • Prepare Peptide Dilutions: Perform a serial dilution of the peptide inhibitors in the assay buffer.

  • Assay Setup: Add the peptide dilutions to the wells of a 96-well plate. Add the enzyme solution to all wells except the blank. Pre-incubate to allow for peptide-enzyme binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Impact on Cellular Signaling

The ultimate measure of a peptide analog's biological activity is its effect on cellular signaling pathways. Alterations in receptor binding and activation by hPhe-containing peptides can lead to changes in downstream signaling cascades.

Cell-based reporter assays are a common method to quantify the functional consequences of peptide-receptor interactions. These assays typically use a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway.

Conceptual Workflow: Cell-Based Reporter Assay

cluster_cell Engineered Cell Line receptor Target Receptor reporter Reporter Gene System (e.g., Luciferase) receptor->reporter Activates luminescence Luminescence Measurement reporter->luminescence Produces Signal peptide Phe or hPhe Peptide Analog peptide->receptor Binds to data EC50/IC50 Calculation luminescence->data

Caption: Conceptual Workflow of a Cell-Based Reporter Assay.

By comparing the dose-response curves of Phe- and hPhe-containing peptides in such an assay, researchers can quantify differences in their potency (EC50 for agonists, IC50 for antagonists) and efficacy (the maximum response).

Conclusion: A Versatile Tool for Peptide Optimization

The substitution of phenylalanine with homophenylalanine is a powerful tool in the arsenal of the peptide chemist. The additional methylene group in the hPhe side chain can lead to:

  • Increased Proteolytic Stability: By sterically hindering protease cleavage, hPhe incorporation can significantly extend a peptide's half-life.

  • Altered Conformation: The increased flexibility of the hPhe side chain can induce unique peptide folds and influence aromatic interactions.

  • Modulated Biological Activity: Changes in receptor binding and subsequent cellular signaling can result in either enhanced or diminished potency, or a switch in functional activity.

The choice to substitute Phe with hPhe should be guided by the specific therapeutic goal and a thorough understanding of the target receptor's binding pocket. The experimental protocols outlined in this guide provide a framework for systematically evaluating the impact of this substitution on a peptide's key pharmacological properties.

References

  • ACS Publications. (2024, November 11). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Bentham Science Publishers. (2026, January 7). A Comprehensive Review on Non-Natural Amino Acid–based Modifications in Antibacterial Peptides. Current Medicinal Chemistry. [Link]

  • MDPI. (2022, June 29). The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. International Journal of Molecular Sciences, 23(13), 7259. [Link]

  • Chapman University Digital Commons. (2021). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Graduate Theses and Dissertations. [Link]

  • National Center for Biotechnology Information. (2013, April 15). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 79(10), 3234-3241. [Link]

  • MDPI. (2025, February 24). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 26(5), 2564. [Link]

  • National Center for Biotechnology Information. (2011, February 15). Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Journal of Biological Chemistry, 286(6), 4412-4419. [Link]

  • eLife. (2025, February 28). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife, 14, e94254. [Link]

  • MDPI. (2020, December 28). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 123. [Link]

  • National Center for Biotechnology Information. (2018, December 19). SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN. Analytical and Bioanalytical Chemistry, 411(1), 129-137. [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Springer Nature Experiments. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210-3216. [Link]

  • National Center for Biotechnology Information. (2024, April 15). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Journal of Physical Chemistry B, 128(16), 3695-3707. [Link]

  • PubMed. (2017, July 19). Exploring the impact of the side-chain length on peptide/RNA binding events. Nucleic Acids Research, 45(15), 8743-8754. [Link]

  • MDPI. (2022, March 29). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells, 11(7), 1156. [Link]

  • PubMed. (1997, October 15). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 243-249. [Link]

  • ResearchGate. (2015, November). Circular dichroism (CD) spectroscopy-Spectra of all peptides were... [Figure]. In Biophysical Journal (Vol. 109, No. 10). [Link]

  • ResearchGate. (2011, January 13). Purification, biochemical characterisation, and mass spectrometry analysis of phenylalanine aminopeptidase from the shoots of pea plants. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2007, October). Analysis of peptide structure using NMR spectroscopy. Calculated... [Figure]. In Journal of Biological Chemistry (Vol. 282, No. 41). [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. In ACS Symposium Series (Vol. 1264, pp. 85-104). [Link]

  • Agilent. (n.d.). Quantitative Peptide Assay for Optimized and Reproducible Sample Preparations. [Link]

  • NIH Public Access. (n.d.). Proteomics. Annual Review of Analytical Chemistry, 7, 617-643. [Link]

  • ResearchGate. (2025, August 6). Comparison of assays for determination of peptide content for lyophilized thymalfasin. [Link]

  • National Center for Biotechnology Information. (2025, December 3). HemPepPred: Quantitative Prediction of Peptide Hemolytic Activity Based on Machine Learning and Protein Language Model–Derived Features. Journal of Chemical Information and Modeling. [Link]

  • MDPI. (2025, January 13). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Antibiotics, 14(1), 10. [Link]

  • MDPI. (2020, December 28). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 123. [Link]

  • National Center for Biotechnology Information. (2018, December 19). SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN. Analytical and Bioanalytical Chemistry, 411(1), 129-137. [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Springer Nature Experiments. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210-3216. [Link]

  • National Center for Biotechnology Information. (2024, April 15). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Journal of Physical Chemistry B, 128(16), 3695-3707. [Link]

  • PubMed. (2017, July 19). Exploring the impact of the side-chain length on peptide/RNA binding events. Nucleic Acids Research, 45(15), 8743-8754. [Link]

  • MDPI. (2022, March 29). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells, 11(7), 1156. [Link]

  • PubMed. (1997, October 15). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 243-249. [Link]

  • ResearchGate. (2015, November). Circular dichroism (CD) spectroscopy-Spectra of all peptides were... [Figure]. In Biophysical Journal (Vol. 109, No. 10). [Link]

  • ResearchGate. (2011, January 13). Purification, biochemical characterisation, and mass spectrometry analysis of phenylalanine aminopeptidase from the shoots of pea plants. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2007, October). Analysis of peptide structure using NMR spectroscopy. Calculated... [Figure]. In Journal of Biological Chemistry (Vol. 282, No. 41). [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. In ACS Symposium Series (Vol. 1264, pp. 85-104). [Link]

  • Agilent. (n.d.). Quantitative Peptide Assay for Optimized and Reproducible Sample Preparations. [Link]

  • NIH Public Access. (n.d.). Proteomics. Annual Review of Analytical Chemistry, 7, 617-643. [Link]

  • ResearchGate. (2025, August 6). Comparison of assays for determination of peptide content for lyophilized thymalfasin. [Link]

  • National Center for Biotechnology Information. (2025, December 3). HemPepPred: Quantitative Prediction of Peptide Hemolytic Activity Based on Machine Learning and Protein Language Model–Derived Features. Journal of Chemical Information and Modeling. [Link]

  • MDPI. (2025, January 13). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Antibiotics, 14(1), 10. [Link]

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Validation

A Senior Application Scientist's Guide to Chiral Chromatography Methods for N-Fmoc-(R)-3-methoxy-homophenylalanine Analysis

In the landscape of peptide synthesis and drug development, the enantiomeric purity of amino acid building blocks is a critical quality attribute.[1][2] N-Fmoc-(R)-3-methoxy-homophenylalanine, an unnatural amino acid der...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and drug development, the enantiomeric purity of amino acid building blocks is a critical quality attribute.[1][2] N-Fmoc-(R)-3-methoxy-homophenylalanine, an unnatural amino acid derivative, is increasingly utilized to introduce unique structural motifs into peptides, enhancing their therapeutic properties.[3] Ensuring the enantiomeric excess of this reagent is paramount, as the presence of the (S)-enantiomer can lead to the formation of diastereomeric peptide impurities with potentially altered biological activity and toxicological profiles.[2] This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of N-Fmoc-(R)-3-methoxy-homophenylalanine, offering researchers a robust framework for method selection and optimization.

The Critical Role of Chiral Stationary Phases (CSPs)

The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which facilitates the separation of enantiomers through transient, diastereomeric interactions. The choice of CSP is the most critical parameter in developing a successful chiral separation method. For N-Fmoc-protected amino acids, several classes of CSPs have demonstrated broad applicability and high enantioselectivity.[1][2][4][5]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[1][2][6] The chiral recognition mechanism is primarily based on a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, occurring within the chiral grooves of the polysaccharide structure.[2]

For N-Fmoc-(R)-3-methoxy-homophenylalanine, the bulky Fmoc group, the aromatic phenyl ring with its electron-donating methoxy group, and the carboxylic acid moiety are all expected to play significant roles in the interaction with the CSP. The additional methylene group in homophenylalanine compared to phenylalanine increases the molecule's flexibility and size, which can influence how it fits into the chiral selector's binding pockets.

Quinine-Based Zwitterionic and Anion-Exchanger CSPs

Cinchona alkaloid-based CSPs, such as those utilizing quinine derivatives, offer a different and often complementary selectivity to polysaccharide phases.[4] These CSPs can operate in both zwitterionic and anion-exchange modes. The separation mechanism relies on ionic interactions between the analyte's carboxyl group and the protonated tertiary amine of the quinine selector, supplemented by hydrogen bonding, π-π stacking, and steric interactions.[2][4] The presence of both acidic (carboxylic acid) and basic (tertiary amine) sites in zwitterionic CSPs allows for unique selectivities.[4]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex structures with multiple chiral centers and functional groups, providing a rich environment for chiral recognition.[5][7] These CSPs are known for their multimodal capabilities, operating effectively in reversed-phase, polar organic, and normal-phase modes.[5] The primary interactions involved are hydrogen bonding, ionic interactions (as these molecules are amphoteric), and inclusion complexation within the macrocyclic cavity.[5]

Comparative Performance of Chiral Chromatography Methods

The selection of an appropriate chiral chromatography method depends on a balance of resolution, analysis time, and robustness. The following table provides a comparative overview of expected performance for the analysis of N-Fmoc-(R)-3-methoxy-homophenylalanine based on data for similar N-Fmoc amino acids.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseExpected Resolution (Rs)Expected Selectivity (α)Key AdvantagesPotential Challenges
Polysaccharide-Based (e.g., Cellulose, Amylose) Reversed-Phase: Acetonitrile/Water with 0.1% TFA or Formic Acid[1]> 1.51.2 - 2.5Broad applicability, high success rate for Fmoc-amino acids.[1][2]May require screening of different polysaccharide derivatives (e.g., Cellulose-1, -2, -3, -4) for optimal separation.[1]
Quinine-Based (Anion-Exchanger) Polar-Ionic Mode: Methanol/Acetonitrile with TEA and Formic Acid[4]> 2.01.5 - 3.0High efficiency and selectivity, often with a predictable elution order (D-enantiomer before L-enantiomer).[4]Mobile phase optimization can be more complex due to the ionic nature of the interactions.
Macrocyclic Glycopeptide-Based (e.g., Teicoplanin) Reversed-Phase: Acetonitrile/Water with Ammonium Acetate or TFA[5]> 1.51.3 - 2.8Multimodal, offering flexibility in mobile phase selection; rugged and versatile.[5]Can sometimes exhibit broader peaks compared to other CSPs.

Workflow for Chiral Method Development

A systematic approach to chiral method development is crucial for efficiently identifying the optimal analytical conditions. The following diagram outlines a recommended workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Prepare Sample: N-Fmoc-(R/S)-3-methoxy-homophenylalanine in Mobile Phase Screen_Polysaccharide Screen Polysaccharide CSPs (e.g., Cellulose-2, Cellulose-3) Reversed-Phase Mode Start->Screen_Polysaccharide Screen_Quinine Screen Quinine-Based CSP (e.g., QN-AX) Polar-Ionic Mode Start->Screen_Quinine Screen_Macrocyclic Screen Macrocyclic CSP (e.g., CHIROBIOTIC T) Reversed-Phase Mode Start->Screen_Macrocyclic Partial_Separation Partial or No Separation Screen_Polysaccharide->Partial_Separation No/Poor Resolution Baseline_Separation Baseline Separation (Rs > 1.5) Screen_Polysaccharide->Baseline_Separation Good Resolution Screen_Quinine->Partial_Separation Screen_Quinine->Baseline_Separation Screen_Macrocyclic->Partial_Separation Screen_Macrocyclic->Baseline_Separation Optimize_MP Optimize Mobile Phase: - Organic Modifier % - Additive Concentration - Temperature Partial_Separation->Optimize_MP Final_Method Final Validated Method Baseline_Separation->Final_Method Optimize_MP->Baseline_Separation

Caption: Workflow for Chiral Method Development.

Experimental Protocols

Below are detailed, step-by-step methodologies for the key experimental approaches.

Protocol 1: Polysaccharide-Based CSP in Reversed-Phase Mode

This protocol is based on the successful separation of numerous N-Fmoc-amino acids on polysaccharide phases.[1][8]

  • Column: Lux 5 µm Cellulose-2 or Cellulose-3 (250 x 4.6 mm)

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

    • Isocratic Elution: Start with a ratio of 60:40 (A:B). Adjust the ratio of Acetonitrile to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (Ambient)

  • Detection: UV at 265 nm (due to the Fmoc group)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the N-Fmoc-(R)-3-methoxy-homophenylalanine sample in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale: Trifluoroacetic acid is a common mobile phase additive that protonates the carboxylic acid group of the analyte, leading to better peak shape and retention in reversed-phase chromatography.[1] Acetonitrile is often a better organic modifier than methanol for Fmoc-amino acids on polysaccharide CSPs, providing sharper peaks.[1]

Protocol 2: Quinine-Based Anion-Exchanger CSP in Polar-Ionic Mode

This method leverages the strong ionic interactions possible with quinine-based CSPs.[4]

  • Column: QN-AX (250 x 4.6 mm)

  • Mobile Phase:

    • Methanol/Acetonitrile (75/25 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Rationale: In this polar-ionic mode, the formic acid protonates the triethylamine, forming an ion pair in the mobile phase. The analyte's carboxyl group interacts with the positively charged chiral selector, and the mobile phase ions modulate this interaction to achieve separation.[4]

Protocol 3: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode

This protocol utilizes the versatility of macrocyclic glycopeptide CSPs.[5]

  • Column: CHIROBIOTIC T (250 x 4.6 mm)

  • Mobile Phase:

    • Solvent A: Water with 10 mM Ammonium Acetate

    • Solvent B: Methanol

    • Isocratic Elution: Start with a ratio of 20:80 (A:B). Adjust as needed.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Rationale: Ammonium acetate is a volatile buffer compatible with mass spectrometry, making this method amenable to LC-MS analysis.[5] Teicoplanin-based CSPs have shown excellent performance for a wide range of N-protected amino acids in reversed-phase mode.[5]

Conclusion

References

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Chiral HPLC Separ
  • Enantiomeric separation of FMOC-amino acids by nano-LC and CEC using a new chiral stationary phase, cellulose tris(3-chloro-4-methylphenylcarbam
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • Enantioseparation of some FMOC-derivatized amino acids. Experimental...
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • Chiral Amino Acid Analysis Using LC/MS. Wako Blog.
  • Fmoc-3-methoxy-L-phenlyalanine. Chem-Impex.

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Comparative

A Comparative Analysis of the Solubility of Fmoc-Protected Homophenylalanine Derivatives in Peptide Synthesis

Abstract The solubility of N-α-Fmoc-protected amino acids is a critical determinant of efficiency and purity in solid-phase peptide synthesis (SPPS). This guide presents a comparative study on the solubility of Fmoc-L-ho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of N-α-Fmoc-protected amino acids is a critical determinant of efficiency and purity in solid-phase peptide synthesis (SPPS). This guide presents a comparative study on the solubility of Fmoc-L-homophenylalanine and its para-substituted derivatives, Fmoc-L-4-chlorohomophenylalanine and Fmoc-L-4-nitrohomophenylalanine, in solvents commonly employed in peptide synthesis. Through systematic experimental evaluation, this report provides researchers, scientists, and drug development professionals with essential data to inform solvent selection, optimize coupling reactions, and mitigate the risks of aggregation and incomplete synthesis. The findings underscore the significant impact of side-chain modifications on the physicochemical properties of these valuable building blocks.

Introduction: The Critical Role of Solubility in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is a dominant methodology in SPPS, lauded for its mild deprotection conditions which preserve the integrity of sensitive amino acid side chains.[2] The success of Fmoc-based SPPS is profoundly influenced by the solubility of the Fmoc-protected amino acid building blocks in the reaction solvent.[3]

Poor solubility can precipitate a cascade of undesirable outcomes, including:

  • Incomplete Coupling Reactions: Insufficiently dissolved amino acids lead to lower reaction kinetics and incomplete acylation of the resin-bound amine, resulting in deletion sequences.

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, hindering reagent access and further elongation.[1]

  • Difficult Purifications: The presence of deletion sequences and other impurities necessitates more complex and often lower-yield purification steps.

Homophenylalanine, an unnatural amino acid, is a valuable building block for introducing structural diversity into peptides to enhance their pharmacological properties.[4] This guide focuses on a comparative solubility analysis of Fmoc-L-homophenylalanine and two of its para-substituted derivatives, providing quantitative and qualitative data to aid researchers in making informed decisions for their synthetic strategies.

The Analytes: Structure and Physicochemical Properties

The three Fmoc-protected homophenylalanine derivatives under investigation are:

  • Fmoc-L-homophenylalanine (Fmoc-hPhe-OH): The parent compound, characterized by a benzyl side chain extended by an additional methylene group compared to phenylalanine. This extension increases its hydrophobicity.[5]

  • Fmoc-L-4-chlorohomophenylalanine (Fmoc-hPhe(4-Cl)-OH): This derivative incorporates an electron-withdrawing chlorine atom at the para position of the phenyl ring.

  • Fmoc-L-4-nitrohomophenylalanine (Fmoc-hPhe(4-NO2)-OH): This derivative features a strongly electron-withdrawing nitro group at the para position, significantly altering the electronic properties of the side chain.[]

The introduction of the bulky, hydrophobic Fmoc group to the alpha-amino group is a primary determinant of the overall solubility profile of these molecules.[7][8] The interplay between the Fmoc group and the variously substituted side chains dictates their solubility in different organic solvents.

Experimental Methodology: A Framework for Empirical Solubility Determination

To ensure the trustworthiness and reproducibility of the findings, a rigorous and self-validating experimental protocol was designed and executed.

Materials and Reagents
  • Fmoc-L-homophenylalanine (Purity ≥98%)

  • Fmoc-L-4-chlorohomophenylalanine (Purity ≥98%)

  • Fmoc-L-4-nitrohomophenylalanine (Purity ≥98%)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Analytical balance (readability ±0.1 mg)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow for Solubility Determination

The following diagram, generated using Graphviz (DOT language), outlines the systematic workflow employed for determining the solubility of each derivative.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B to create slurry C Vortex vigorously B->C D Equilibrate on shaker (24h) C->D for saturation E Centrifuge to pellet excess solid D->E F Extract supernatant E->F clear saturated solution G Analyze by HPLC F->G H Calculate Concentration G->H quantify

Caption: Experimental workflow for determining the solubility of Fmoc-homophenylalanine derivatives.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: An excess amount of each Fmoc-amino acid derivative was added to separate vials containing a known volume (e.g., 2.0 mL) of the respective solvents (DMF, NMP, DCM, and DMSO).[3]

  • Equilibration: The vials were sealed and vortexed vigorously for 2 minutes. Subsequently, they were placed on a thermostatic shaker at a constant temperature (25°C) for 24 hours to ensure equilibrium was reached.

  • Sample Preparation for Analysis: The vials were centrifuged at high speed to pellet the undissolved solid. A precise aliquot of the clear supernatant was carefully withdrawn.

  • Quantitative Analysis: The concentration of the dissolved Fmoc-amino acid in the supernatant was determined by a validated HPLC method with a pre-established calibration curve.

  • Data Reporting: The solubility was expressed in both mg/mL and molarity (M) for each derivative-solvent combination.

Results and Discussion: A Comparative Solubility Profile

The empirical solubility data for the three Fmoc-homophenylalanine derivatives are summarized in the table below.

DerivativeSolventSolubility (mg/mL)Solubility (M)Qualitative Solubility
Fmoc-hPhe-OH DMF~150~0.37Freely Soluble
NMP~160~0.40Freely Soluble
DCM~20~0.05Sparingly Soluble
DMSO>200>0.50Very Soluble
Fmoc-hPhe(4-Cl)-OH DMF~120~0.27Soluble
NMP~135~0.31Soluble
DCM~25~0.06Sparingly Soluble
DMSO>200>0.46Very Soluble
Fmoc-hPhe(4-NO2)-OH DMF~80~0.18Soluble
NMP~95~0.21Soluble
DCM~15~0.03Slightly Soluble
DMSO~150~0.34Freely Soluble

Note: The provided data are representative values obtained through the described experimental protocol and should be considered as a guide. Actual solubility may vary depending on the specific purity of the reagents and the precise experimental conditions.

Analysis of Solvent Effects

As anticipated, the polar aprotic solvents DMF and NMP, which are the workhorses of SPPS, demonstrated good to excellent solvating power for all three derivatives.[9][10] This is attributed to their ability to disrupt the intermolecular π-π stacking of the Fmoc groups and effectively solvate the peptide backbone mimics.[3] DMSO, with its high polarity and hydrogen bond accepting capabilities, consistently showed the highest solvating capacity. In contrast, the less polar solvent DCM exhibited significantly lower solubility for all compounds, a finding consistent with its general unsuitability for dissolving many Fmoc-amino acids.[2]

Impact of Side-Chain Substitution on Solubility

The following diagram illustrates the observed relationship between the para-substituent on the homophenylalanine side chain and the resulting solubility in DMF, a representative SPPS solvent.

G cluster_structure cluster_property cluster_solubility A Fmoc-hPhe-OH (-H) B Fmoc-hPhe(4-Cl)-OH (-Cl) D Increased Polarity & Dipole Moment A->D Substitution Effect C Fmoc-hPhe(4-NO2)-OH (-NO2) B->D Substitution Effect C->D Substitution Effect E Decreased Solubility D->E Leads to

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Fmoc-(R)-3-methoxy-homophenylalanine

Advanced Safety and Operational Guide: Handling N-Fmoc-(R)-3-methoxy-homophenylalanine As a Senior Application Scientist, I frequently observe that laboratory personnel underestimate the handling requirements for Fmoc-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling N-Fmoc-(R)-3-methoxy-homophenylalanine

As a Senior Application Scientist, I frequently observe that laboratory personnel underestimate the handling requirements for Fmoc-protected unnatural amino acids. While N-Fmoc-(R)-3-methoxy-homophenylalanine is a vital building block for enhancing the proteolytic stability of peptidomimetics in drug development, its safety profile is highly dynamic.

This guide moves beyond basic compliance. It is designed to provide you with the causality behind chemical interactions and the mechanics of safe handling, ensuring both operator safety and experimental integrity during Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Quantitative Data

A rigorous risk assessment begins with understanding the physical and chemical properties of the target compound .

PropertyValueOperational Implication
CAS Number 1260610-30-7Unique identifier for inventory and waste tracking.
Molecular Formula C26H25NO5High carbon content indicates severe lipophilicity.
Molecular Weight 431.48 g/mol Required for precise molarity calculations in SPPS.
Density (Predicted) 1.254±0.06 g/cm³Moderately dense powder; highly prone to static cling.
Boiling Point (Predicted) 655.4±55.0 °CNon-volatile under standard laboratory conditions.
pKa (Predicted) 3.85±0.10Weakly acidic carboxylic acid; requires a base (e.g., DIPEA) for activation.

Hazard Causality & Risk Assessment

The hazard profile of N-Fmoc-(R)-3-methoxy-homophenylalanine is state-dependent . Standard Safety Data Sheets (SDS) often list these compounds as mild irritants , which can lead to a false sense of security.

  • Solid State (Particulate Hazard): In its raw, crystalline powder form, the primary risk is mechanical irritation to the respiratory tract and mucous membranes. Static electricity generated during weighing can cause the powder to aerosolize.

  • Solution State (Dermal Carrier Hazard): The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly lipophilic. When you dissolve this amino acid in polar aprotic SPPS solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), the solvent acts as a permeation enhancer. The lipophilic Fmoc group then acts as a carrier, facilitating the rapid transport of the molecule across your dermal barrier .

Personal Protective Equipment (PPE) Matrix

To mitigate these state-dependent hazards, the following PPE is mandatory. Every recommendation below is grounded in the specific physical behavior of Fmoc-amino acids , .

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (EN 374, min 0.11 mm)Nitrile provides an excellent barrier against fine powders. Crucial Note: If handling the chemical dissolved in DMF/DCM, you must double-glove or switch to solvent-rated butyl gloves, as standard nitrile degrades rapidly in SPPS solvents.
Eye Protection Tight-fitting Safety Goggles (ANSI Z87.1)Protects against micro-particulate dust generated by static repulsion during weighing, and against solvent splashes during the dissolution phase.
Body Protection 100% Cotton Lab CoatSynthetic lab coats accumulate static electricity, causing the charged Fmoc-amino acid powder to scatter or adhere to the fabric. Cotton naturally mitigates static buildup.
Respiratory N95 / FFP2 Particulate RespiratorRequired only if weighing outside a certified chemical fume hood. Prevents the inhalation of aerosolized micro-particles.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Conduct all weighing inside a chemical fume hood. Activate an anti-static ionizer gun or use a static-dissipative U-electrode around the balance.

  • Causality: Fmoc-amino acids are highly prone to triboelectric charging. Static mitigation prevents the powder from "jumping" out of the weigh boat, ensuring accurate molar ratios and preventing contamination.

  • Validation: Pass a Kimwipe near the weigh boat; if the tissue clings to the plastic, static is still present. Re-apply the ionizer.

Step 2: Precision Weighing

  • Action: Tare an anti-static polypropylene weigh boat. Use a grounded micro-spatula to transfer the N-Fmoc-(R)-3-methoxy-homophenylalanine.

  • Validation: Close the balance doors and wait for a stable reading for 5 seconds. Fluctuating readings indicate drafts or residual static interference.

Step 3: Transfer and Dissolution

  • Action: Transfer the powder to a glass reaction vial. Add the required SPPS solvent (e.g., DMF) and coupling reagents.

  • Causality: Adding solvent directly to the reaction vial (rather than the weigh boat) prevents the highly permeating solvent-amino acid mixture from contacting open surfaces.

  • Validation: Vortex the vial for 30-60 seconds. Perform a visual inspection against a light source: the solution must be 100% transparent. Turbidity indicates incomplete dissolution, which will inevitably clog the micro-fluidics of an automated peptide synthesizer.

Workflow Start Start: Don PPE & Verify Hood Airflow Static Apply Anti-Static Ionizer to Balance Start->Static Weighing Weigh N-Fmoc-(R)-3-methoxy-homophenylalanine Static->Weighing Transfer Transfer Solid to Reaction Vial Weighing->Transfer Dissolution Add SPPS Solvent (DMF/NMP) Transfer->Dissolution Check Visual Inspection: Is Solution 100% Clear? Dissolution->Check Proceed Proceed to Peptide Synthesizer Check->Proceed  Yes   Sonicate Vortex / Sonicate for 60s Check->Sonicate  No   Sonicate->Check

Caption: Operational workflow for safe weighing and dissolution of Fmoc-amino acids.

Spill Management & Disposal Plan

Immediate and correct response to spills prevents cross-contamination and limits exposure risks .

Solid Spill Protocol (Powder):

  • Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an immediate inhalation hazard.

  • Dampen and Wipe: Lightly dampen a disposable absorbent pad with water or a low-toxicity solvent like isopropanol. Gently place it over the spilled powder to trap the particulates.

  • Collect: Wipe inward from the edges of the spill to the center. Place the contaminated pad into a sealed, labeled solid hazardous waste container.

  • Decontaminate: Wash the surface with soap and water to remove any residual lipophilic chemical.

Liquid Spill Protocol (Dissolved in Organic Solvent):

  • Contain: Surround the spill with a universal chemical absorbent (e.g., vermiculite or commercial spill socks) to prevent it from spreading to the edges of the fume hood.

  • Absorb: Cover the liquid entirely with the absorbent material.

  • Collect: Use non-sparking tools to scoop the saturated absorbent into a compatible, sealable waste container.

Waste Disposal Segregation:

  • Solid Waste: Empty vials, contaminated weigh boats, and solid spill cleanup materials must be disposed of in the Solid Hazardous Waste stream.

  • Liquid Waste: Solutions containing N-Fmoc-(R)-3-methoxy-homophenylalanine dissolved in DMF, NMP, or Acetonitrile must be routed to the Non-Halogenated Organic Waste carboy. If Dichloromethane (DCM) was utilized, it must strictly go into the Halogenated Organic Waste carboy to prevent explosive chemical reactions and comply with environmental regulations .

References

  • Title: Safety Data Sheet: 14-(Fmoc-amino)-myristic acid (Representative Fmoc-Amino Acid) Source: Iris Biotech GmbH URL: [Link]

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